(R)-JQ-1 (carboxylic acid)
Description
Functional Roles of BET Bromodomain Family Proteins (BRD2, BRD3, BRD4, BRDT)
The BET family consists of four proteins in mammals: BRD2, BRD3, BRD4, and the testis-specific BRDT. frontiersin.orgnih.gov These proteins are characterized by the presence of two tandem N-terminal bromodomains (BD1 and BD2) and an extra-terminal (ET) domain. frontiersin.orgmdpi.com The bromodomains function as the "reader" modules, specifically recognizing and binding to acetylated lysine (B10760008) residues on histone tails and other proteins, including transcription factors. nih.govfrontiersin.orgashpublications.org This interaction tethers BET proteins to specific chromatin regions, where they act as scaffolds to recruit transcriptional machinery and regulate gene expression. nih.govfrontiersin.org
While all BET proteins share the ability to read acetyl-lysine marks, they have both overlapping and distinct functions:
BRD2 : Is involved in controlling cell cycle progression and has been linked to inflammation. frontiersin.orgaai.org Both BRD2 and BRD4 are considered essential for normal development. ashpublications.org
BRD3 : Plays a role in erythroid maturation and is recruited to nearly all sites occupied by the key hematopoietic transcription factor GATA1. ashpublications.org BRD2 and BRD3 can partially substitute for each other's functions. ashpublications.org
BRD4 : Is the most extensively studied BET protein. researchgate.net It exists in different isoforms and plays a critical role in recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex to gene promoters, which in turn phosphorylates RNA Polymerase II to stimulate transcriptional elongation. frontiersin.orgfrontiersin.org BRD4 is frequently implicated in cancer due to its role in regulating the expression of oncogenes like MYC. spandidos-publications.com
BRDT : Its expression is restricted to the testes and ovaries, where it is essential for spermatogenesis. frontiersin.orgmdpi.comashpublications.org
The diverse roles of BET proteins in fundamental cellular processes like transcription, cell cycle control, and differentiation have made them attractive targets for pharmacological intervention. frontiersin.orgnih.gov
Historical Context of Small Molecule BET Inhibitors in Academic Research
The recognition of BET proteins as druggable targets spurred significant research efforts to develop small molecule inhibitors. benthamscience.comresearchgate.net The breakthrough in this area came in 2010 with the independent discovery and publication of two potent and selective BET inhibitors: I-BET (GSK525762A) and (+)-JQ1. mdpi.comresearchgate.net
Thienodiazepine derivatives , the class to which JQ1 belongs, were first discovered in the early 1990s by researchers at Yoshitomi Pharmaceuticals, who noted their potential as anti-inflammatory and anti-cancer agents. wikipedia.org
(+)-JQ1 was developed through a chemical biology campaign and was shown to have potent activity in NUT midline carcinoma, a rare and aggressive cancer driven by a fusion of BRD4 or BRD3 to the NUT gene. researchgate.netwikipedia.org JQ1 acts as a competitive inhibitor, binding to the hydrophobic acetyl-lysine binding pocket of BET bromodomains, thereby displacing them from chromatin and downregulating the expression of target genes like MYC. researchgate.netinvivochem.com
The publication of JQ1 and I-BET catalyzed the field, leading to the development of numerous other BET inhibitors and accelerating the biological understanding of BET protein function. mdpi.comnih.gov Over 30 different BET inhibitors have since entered clinical trials for various diseases, primarily cancer and inflammatory conditions. mdpi.comtandfonline.com
(+)-JQ1, in particular, became a widely used chemical probe in academic research due to its high potency and specificity for the BET family. invivochem.comnih.gov It has an inactive enantiomer, (-)-JQ1, which does not bind effectively to BET bromodomains and serves as an excellent negative control for experiments, helping to ensure that observed biological effects are due to BET inhibition. aai.orgmedchemexpress.com
Origin and Evolution of (R)-JQ-1 (Carboxylic Acid) as a Research Tool
The initial JQ1 compound, (+)-JQ1, is a tert-butyl ester. invivochem.com While highly effective as a research tool, the development of new therapeutic strategies, such as Proteolysis Targeting Chimeras (PROTACs), required a version of the JQ1 molecule that could be chemically linked to other moieties. PROTACs are bifunctional molecules that recruit a target protein (like a BET protein) to an E3 ubiquitin ligase, leading to the target's degradation.
This need led to the synthesis of (+)-JQ-1 (carboxylic acid) , also known as (S)-JQ-1 (carboxylic acid). sigmaaldrich.com In this derivative, the tert-butyl ester group of the active (+)-JQ1 enantiomer is replaced with a carboxylic acid. This carboxylic acid provides a chemical handle for conjugation to a linker and an E3 ligase ligand, forming a PROTAC. sigmaaldrich.commedchemexpress.comambeed.comrndsystems.com This has been a successful strategy for targeting BRD4 for degradation. medchemexpress.comrndsystems.com
The subject of this article, (R)-JQ-1 (carboxylic acid) , is the corresponding derivative of the inactive (R)- or (-)-enantiomer of JQ1. medchemexpress.combiochempartner.comsigmaaldrich.com The (R)-enantiomer of JQ1 shows no significant interaction with any bromodomain and is inactive in cellular assays where the (+)-enantiomer is potent. medchemexpress.com Therefore, (R)-JQ-1 (carboxylic acid) serves as a crucial negative control in the synthesis and evaluation of JQ1-based PROTACs and other conjugates. Its use allows researchers to verify that the effects of a BRD4-targeting PROTAC are due to the specific engagement and degradation of the target protein by the active (S)-enantiomer portion of the molecule, rather than off-target effects of the chemical scaffold itself.
Structure
3D Structure
Propriétés
Formule moléculaire |
C19H17ClN4O2S |
|---|---|
Poids moléculaire |
400.9 g/mol |
Nom IUPAC |
2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid |
InChI |
InChI=1S/C19H17ClN4O2S/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)21-14(8-15(25)26)18-23-22-11(3)24(18)19/h4-7,14H,8H2,1-3H3,(H,25,26) |
Clé InChI |
LJOSBOOJFIRCSO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C |
Origine du produit |
United States |
Molecular Mechanism of Action of R Jq 1 Carboxylic Acid
Mechanism of Inhibition of BET Bromodomains
The primary molecular function of (+)-JQ-1 (carboxylic acid) is the potent and specific inhibition of the Bromodomain and Extra-Terminal domain (BET) family of proteins. invivochem.commedchemexpress.com BET proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins, thereby recruiting transcriptional machinery to specific genomic locations. tandfonline.com
(+)-JQ-1 (carboxylic acid) functions as a competitive inhibitor by mimicking the structure of acetylated lysine (Kac). acs.org It directly binds to the hydrophobic acetyl-lysine binding pocket within the bromodomains of BET proteins. researchgate.net This binding is characterized by high affinity and excellent shape complementarity. researchgate.net
Co-crystal structures have revealed the precise interactions: the thienotriazolodiazepine core of (+)-JQ-1 fits snugly into the binding cavity. A key interaction involves the triazole ring of the molecule, which forms a critical hydrogen bond with a highly conserved asparagine residue (e.g., Asn140 in BRD4(1)) within the binding pocket, an interaction that is also crucial for the recognition of the natural acetyl-lysine substrate. By occupying this site, (+)-JQ-1 physically obstructs the binding of BET proteins to acetylated histones on chromatin, effectively displacing them and disrupting their function as transcriptional co-activators. frontiersin.org This competitive displacement has been demonstrated in biochemical assays showing that (+)-JQ-1 potently inhibits the interaction between BET bromodomains and acetylated histone peptides. nih.gov
(+)-JQ-1 is a pan-BET inhibitor, meaning it is highly specific for the BET family but shows activity against all its members: BRD2, BRD3, BRD4, and the testis-specific BRDT. invivochem.coma2bchem.com It binds with high potency to the two tandem bromodomains (BD1 and BD2) present in each BET protein. tandfonline.coma2bchem.com While it inhibits all BET family members, the binding affinities and inhibitory concentrations can vary slightly between the different proteins and their individual bromodomains. invivochem.coma2bchem.com For instance, (+)-JQ-1 inhibits the first and second bromodomains of BRD4 with IC50 values of 77 nM and 33 nM, respectively, in enzymatic assays. invivochem.com The compound's high selectivity for the BET family over other non-BET bromodomains has been confirmed through broad screening panels.
Table 1: Inhibitory Activity of (+)-JQ-1 Against BET Bromodomains This table summarizes the dissociation constants (Kd) and IC50 values for (+)-JQ-1 against various BET family bromodomains, demonstrating its potent, high-affinity binding.
| BET Protein | Bromodomain | Assay Type | Measured Value (nM) | Reference |
| BRD4 | BD1 | IC50 (ALPHA-screen) | 77 | invivochem.com |
| BRD4 | BD2 | IC50 (ALPHA-screen) | 33 | invivochem.com |
| BRD4 | BD1 | Kd (ITC) | ~50 | a2bchem.com |
| BRD4 | BD2 | Kd (ITC) | ~90 | a2bchem.com |
| BRD2 | BD1+BD2 | Kd (ITC) | 128 | a2bchem.com |
| BRD3 | BD1+BD2 | Kd (ITC) | 59.5 | a2bchem.com |
| BRDT | BD1+BD2 | Kd (ITC) | 190 | a2bchem.com |
IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; ITC: Isothermal Titration Calorimetry.
Competitive Binding to Acetylated Lysine Recognition Sites
Impact on Transcriptional Regulation
By displacing BET proteins from chromatin, (+)-JQ-1 (carboxylic acid) triggers significant changes in gene expression. This effect is particularly pronounced for genes whose transcription is highly dependent on BET protein function, such as those regulated by large enhancer elements known as super-enhancers. frontiersin.orgnih.gov
A primary and well-documented consequence of BET inhibition by (+)-JQ-1 is the profound suppression of key oncogenes. frontiersin.orgresearchgate.net The most notable target is the c-MYC oncogene, which is deregulated in a vast number of human cancers. frontiersin.orgfrontiersin.org BRD4 is known to bind extensively to the promoter and enhancer regions of c-MYC. frontiersin.orgebi.ac.uk Treatment with (+)-JQ-1 displaces BRD4 from these regulatory elements, leading to a rapid and robust downregulation of c-MYC transcription. frontiersin.orgebi.ac.uk
This inhibition of c-MYC has further downstream consequences. For example, c-MYC is a direct transcriptional activator of the transcription factor AP4 (also known as TFAP4). nih.govresearchgate.net AP4 itself acts as a transcriptional repressor of the cyclin-dependent kinase inhibitor p21. nih.gov Therefore, by downregulating c-MYC, (+)-JQ-1 can also lead to a decrease in AP4 levels, contributing indirectly to the modulation of p21 expression. nih.govnih.gov
Concurrent with the downregulation of oncogenes, (+)-JQ-1 treatment leads to the upregulation of certain tumor suppressor genes. A key example is the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). invivochem.comacs.orgebi.ac.uk The upregulation of p21 is a critical mechanism behind the anti-proliferative effects of BET inhibitors, often leading to cell cycle arrest, typically in the G0/G1 phase. ebi.ac.ukresearchgate.net
The induction of p21 is largely understood as an indirect effect of c-MYC suppression. acs.org The c-MYC protein is known to repress the p21 promoter; thus, when (+)-JQ-1 reduces c-MYC levels, this repression is lifted, allowing for increased p21 transcription. frontiersin.orgresearchgate.net This derepression of p21 promotes cell cycle arrest and can induce cellular senescence, a state of permanent growth arrest. acs.orgresearchgate.net
Super-enhancers (SEs) are large clusters of enhancers that drive the expression of genes essential for cell identity and, in cancer, for maintaining a malignant state. nih.gov These regions are densely occupied by transcription factors and co-activators, including BRD4. nih.govgoogle.com (+)-JQ-1 has a profound impact on the activity of these super-enhancers. nih.govnih.gov
By displacing BRD4, (+)-JQ-1 preferentially disrupts transcription at genes regulated by SEs, such as MYC and other critical oncogenes in various cancers. frontiersin.orgnih.gov For example, in diffuse large B-cell lymphoma, (+)-JQ-1 treatment leads to the depletion of BRD4 from the super-enhancers of key B-cell transcription factors like PAX5 and BCL6, resulting in their transcriptional downregulation. nih.gov This selective targeting of super-enhancer-driven transcription explains the potent and specific anti-tumor effects of BET inhibitors in cancers that are highly dependent on these regulatory elements for their survival and proliferation. nih.govnih.gov
Table 2: Key Genes Regulated by (+)-JQ-1 (Carboxylic Acid) This table outlines the primary gene targets of (+)-JQ-1, their function, and the observed effect of the compound on their expression.
| Gene Target | Gene Function | Effect of (+)-JQ-1 | Reference |
| c-MYC | Oncogenic Transcription Factor (Proliferation, Growth) | Downregulation | invivochem.comfrontiersin.org |
| AP4 | Transcription Factor (Represses p21) | Downregulation (Indirect) | nih.govresearchgate.net |
| p21 (CDKN1A) | Tumor Suppressor (Cell Cycle Arrest) | Upregulation | invivochem.comacs.orgebi.ac.uk |
| BCL6 | Oncogenic Transcription Factor (Lymphoma) | Downregulation | nih.gov |
| PAX5 | Transcription Factor (B-cell development) | Downregulation | nih.gov |
Upregulation of Tumor Suppressor Genes (e.g., p21)
Allosteric Modulation and Binding Site Analysis
The mechanism of action for JQ1 is not through allosteric modulation, which typically involves binding to a site topographically distinct from the primary active site to induce a conformational change. biorxiv.org Instead, JQ1 functions as a competitive inhibitor, directly occupying the acetyl-lysine (Kac) binding pocket of the BET bromodomains. nih.govnih.gov This high-affinity interaction physically obstructs the binding of BET proteins to acetylated histones on the chromatin, thereby displacing them and disrupting their function in transcriptional activation. nih.govthesgc.org
Co-crystal structures of the active (+)-JQ1 enantiomer with BET bromodomains, such as BRD4, reveal a remarkable shape complementarity with the hydrophobic Kac binding cavity. nih.govnih.govthesgc.org The binding is characterized by several key interactions:
Hydrogen Bonding: The triazole ring of JQ1 mimics the acetylated lysine by forming a critical hydrogen bond with the side chain of a highly conserved asparagine residue (Asn140 in BRD4's first bromodomain, BD1). nih.govnih.govbiorxiv.org
Hydrophobic Interactions: The thienodiazepine core and its substituents engage in extensive hydrophobic interactions with conserved residues lining the binding pocket, which stabilizes the complex. nih.govresearchgate.net The chlorophenyl ring, for instance, settles into a hydrophobic shelf within the pocket. acs.org
The carboxylic acid moiety in (+)-JQ-1 (carboxylic acid) is a modification of the tert-butyl ester group present in the parent (+)-JQ1 molecule. rndsystems.com This position is solvent-exposed and represents an "exit vector," allowing for the attachment of linkers and other chemical groups without disrupting the crucial interactions required for binding to the BET bromodomain pocket. acs.org
While crystal structures have been resolved for the active (+)-JQ1 bound to bromodomains, similar structural data for the (R)-enantiomer is lacking because it does not bind with any significant affinity. nih.gov Docking studies suggest that the (R)-configuration leads to an energetically unfavorable conformation, causing steric clashes with key residues (e.g., Leu92 and Leu94 in BRD4 BD1) that prevent it from fitting into the constrained acetyl-lysine binding site. acs.org
| JQ1 Moiety | Interacting BRD4(BD1) Residue(s) | Type of Interaction | Significance |
|---|---|---|---|
| Triazole Ring | Asn140, Tyr97 | Hydrogen Bond (direct with Asn140, water-mediated with Tyr97) | Mimics acetyl-lysine binding, anchors the inhibitor in the pocket. nih.govnih.govresearchgate.net |
| Chlorophenyl Group | Pro82, Leu92, Leu94 | Hydrophobic Interaction | Occupies a hydrophobic shelf, contributing to binding affinity. acs.org |
| Thiophene (B33073) Ring | Val87, Cys136 | Hydrophobic Interaction | Fits into the ZA channel, enhancing shape complementarity. acs.org |
| (R)-enantiomer | Leu92, Leu94 | Steric Clash (Predicted) | Prevents stable binding of the inactive enantiomer. acs.org |
Stereochemical Specificity in Biological Activity
The biological activity of JQ1 is exquisitely dependent on its stereochemistry. The two enantiomers, (S)-(+)-JQ1 and (R)-(-)-JQ1, exhibit a stark difference in their ability to inhibit BET bromodomains, making the (R)-enantiomer an ideal negative control for validating on-target effects in research. axonmedchem.comtocris.com This stereoselectivity extends to the carboxylic acid derivatives.
The active (+)-JQ1 enantiomer potently binds to BET bromodomains with dissociation constants (Kd) in the nanomolar range and effectively displaces them from chromatin. nih.govapexbt.com In contrast, the (R)-(-)-JQ1 enantiomer shows no significant interaction with any of the BET family bromodomains. nih.govmedchemexpress.comtocris.com Isothermal titration calorimetry (ITC) experiments show no detectable binding for (R)-(-)-JQ1, and in competitive binding assays, its IC50 value against BRD4(1) was found to be greater than 10,000 nM, thousands of times higher than that of the active (+)-enantiomer. nih.gov
This pronounced difference in binding affinity translates directly to cellular activity. Treatment of cancer cells with (+)-JQ1 leads to potent anti-proliferative effects, cell cycle arrest, and the downregulation of BRD4-dependent genes like MYC. oncotarget.comnih.gov Conversely, the (R)-(-)-JQ1 enantiomer is inactive in these cellular assays and has no effect on the expression of BRD4 target genes, even at high concentrations. nih.govmedchemexpress.com This strict stereochemical requirement underscores that the biological effects of JQ1 are a direct consequence of its specific, high-affinity binding to the acetyl-lysine pocket of BET proteins, a binding that (R)-JQ-1 and its derivatives are structurally incapable of achieving. acs.orgnih.gov
| Compound | Configuration | Target | Activity Metric (IC50/Kd) | Biological Effect |
|---|---|---|---|---|
| (+)-JQ1 | (S) | BRD4 (BD1) | IC50: 77 nM acs.orgnih.gov | Active: Inhibits proliferation, downregulates MYC. nih.gov |
| (+)-JQ1 | (S) | BRD4 (BD2) | IC50: 33 nM acs.orgnih.gov | Active. |
| (-)-JQ1 | (R) | BRD4 (BD1) | IC50: >10,000 nM nih.gov | Inactive: Used as a negative control. nih.govmedchemexpress.com |
| (+)-JQ1 | (S) | BRD4 (BD1) | Kd: ~50 nM nih.govapexbt.com | Binds with high affinity. |
| (-)-JQ1 | (R) | BRD4 (BD1) | No appreciable affinity a2bchem.com | Does not bind. |
Synthetic Methodologies for R Jq 1 Carboxylic Acid and Advanced Derivatives
Chemical Synthesis Pathways for the Core (R)-JQ-1 Scaffold
The synthesis of the (R)-JQ-1 core, a complex heterocyclic system, requires careful planning to ensure efficiency, scalability, and stereochemical purity.
Stereoselective Synthesis Approaches
The biological activity of JQ-1 is stereospecific, with the (S)-enantiomer being the active binder to BET bromodomains. The corresponding carboxylic acid derivative, therefore, requires a synthesis that establishes and maintains this specific chirality. Early syntheses often relied on late-stage chiral separation, which is inherently inefficient. rsc.org More advanced, stereoselective methods have since been developed to overcome these limitations.
A significant advancement involves the stereocontrolled alkylation of an L-aspartic acid derivative. In one such approach, the amino group of an aspartic acid diester is protected with both 9-phenyl-9-fluorenyl (Pf) and benzyl (B1604629) (Bn) groups. This dual protection provides significant steric hindrance, directing the alkylation to occur with high diastereoselectivity. rsc.org This method circumvents racemization issues often encountered with strong bases and allows for the synthesis of enantiopure "bumped" JQ-1 derivatives in 99% enantiomeric excess (ee) without the need for chiral chromatography. rsc.orgnih.gov
Another critical step where stereochemistry can be compromised is the amide coupling of the thiophene (B33073) intermediate with the chiral aspartic acid fragment. It has been reported that using coupling reagents like PyBOP can lead to significant racemization. acs.org To address this, alternative coupling agents have been explored. The use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) has been shown to minimize racemization during this coupling step, affording the desired product with a high enantiomeric ratio (95:5 er). acs.org This racemization-free protocol is crucial for maintaining the stereochemical integrity of the final (R)-JQ-1 (carboxylic acid).
Table 1: Key Reagents in Stereoselective Synthesis
| Step | Reagent / Condition | Purpose | Outcome | Reference |
|---|---|---|---|---|
| Chiral Alkylation | N-Pf, N-Bn protected aspartic acid | Directs stereoselective alkylation | Achieves 99% ee, avoids chiral separation | rsc.org, nih.gov |
| Amide Coupling | N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) | Minimizes racemization during coupling | Maintains high enantiomeric ratio (95:5) | acs.org, |
Scalable Academic Synthesis Protocols
The widespread use of (R)-JQ-1 and its derivatives in research necessitates synthetic routes that are scalable and utilize safer, more accessible reagents. One developed method for the scalable synthesis of racemic JQ-1 involves a one-pot, three-step procedure starting from the corresponding benzodiazepine (B76468). researchgate.net This process includes the conversion of the benzodiazepine to a thioamide using Lawesson's reagent, followed by the formation of an amidrazone and subsequent cyclization to install the triazole ring. This one-pot strategy simplifies the purification process and has been used to produce gram-scale quantities (e.g., 30g) of (±)-JQ1. researchgate.netresearchgate.net
For the synthesis of the enantiomerically enriched (+)-JQ-1, a key improvement for academic settings has been the replacement of the highly toxic diethyl chlorophosphate, traditionally used for the triazole ring formation. researchgate.net It was demonstrated that the less toxic, though still corrosive, diphenyl chlorophosphate can be used as an effective substitute to activate the amide functionality for cyclization. This change does not compromise the reaction yield or the enantiomeric purity of the final product, making the synthesis safer and more suitable for academic laboratories. researchgate.net
Functionalization Strategies for Carboxylic Acid Moiety
The carboxylic acid group on (R)-JQ-1 is not a random modification; it is a strategically placed functional handle designed for further chemical elaboration. It serves as a versatile precursor for creating a wide array of chemical biology tools, most notably Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comaxonmedchem.com
Introduction of Linker 'Exit Vectors'
The carboxylic acid moiety represents a critical 'exit vector' from the core JQ-1 scaffold. This means it can be chemically modified to attach linkers without significantly impairing the molecule's ability to bind to its target bromodomains. rsc.org The most common strategy for functionalizing this exit vector is through standard amide bond formation. The carboxylic acid is activated and then coupled with an amine-terminated linker. This straightforward and high-yielding chemistry has been extensively used to connect (R)-JQ-1 to various E3 ligase ligands, forming potent PROTAC degraders. acs.orgresearchgate.net For example, (R)-JQ-1 carboxylic acid has been coupled with pomalidomide-based linkers to generate BRD4 degraders. researchgate.net
Derivatization for Bioconjugation and Probe Development
The carboxylic acid handle is instrumental in the synthesis of various probes for biological studies. By coupling this moiety with different reporter molecules or tags, researchers can visualize, trace, or isolate JQ-1 and its cellular targets.
Biotinylated Probes: For target identification and validation, biotinylated JQ-1 probes have been synthesized. In one example, the carboxylic acid of (S)-JQ-1 was deprotected from its tert-butyl ester precursor and coupled with a mono-protected diamine linker containing a polyethylene (B3416737) glycol (PEG) spacer. Subsequent deprotection and coupling with biotin (B1667282) yielded "bio-JQ1". nih.gov This probe has been successfully used in Chem-seq (Chemical-sequencing) to map the genome-wide binding sites of JQ-1. nih.gov
Fluorescent Probes: To visualize the localization of JQ-1 in cells, fluorescent probes have been created. JQ1-FITC is a commercially available probe where a fluorescein (B123965) isothiocyanate (FITC) dye is attached to the JQ-1 core. rndsystems.com This is achieved by creating a linker system, often involving amide bond formation with the carboxylic acid, that connects the fluorophore to the JQ-1 scaffold. These probes are valuable for techniques like fluorescence polarization assays and time-resolved fluorescence resonance energy transfer (TR-FRET). rndsystems.com Another example involved creating a chloroalkane-functionalized JQ-1 probe (CA-JQ1) for use in the Drug-ID proximity biotinylation platform. nih.gov
Table 2: Examples of (R)-JQ-1 Carboxylic Acid Derivatization
| Derivative Type | Attached Moiety | Purpose | Reference |
|---|---|---|---|
| PROTAC | Pomalidomide-Linker | Targeted protein degradation of BRD4 | researchgate.net |
| Biotinylated Probe | Biotin-(PEG)₂-amine | Affinity purification, Chem-seq | nih.gov |
| Fluorescent Probe | FITC-Linker | TR-FRET, Fluorescence polarization | rndsystems.com |
| Proximity Labeling Probe | Chloroalkane-Linker | Drug-ID (in-cell target engagement) | nih.gov |
Synthesis of Deuterated (R)-JQ-1 Analogs for Mechanistic Studies
To investigate the metabolic fate and improve the pharmacokinetic properties of JQ-1, deuterated analogs have been synthesized. JQ-1 has a relatively short in vivo half-life, which can limit its utility. acs.org Metabolic studies identified that a primary route of metabolism is the oxidation of the methyl group on the thiophene ring. acs.orgresearchgate.net
To block this metabolic "soft spot," a trideuterated analog, (+)-JQ1-D, was developed. acs.org The synthesis was not a late-stage H/D exchange but a de novo construction starting from a deuterated building block. The route began with the Gewald reaction of 4,4,4-trideutero-2-butanone with 3-(4-chlorophenyl)-3-oxopropionitrile to form the thiophene ring with a trideuteromethyl (-CD₃) group at the 2-position. acs.org This deuterated thiophene was then carried through the subsequent steps of coupling with a protected aspartic acid, cyclization, and triazole ring formation to yield the final (+)-JQ1-D analog.
Metabolic stability assays confirmed the effectiveness of this strategy. The deuterated analog (+)-JQ1-D exhibited a significantly longer half-life in both mouse and human liver microsomes (1.8- and 2.8-fold longer, respectively) compared to the non-deuterated parent compound. acs.org This demonstrates the power of isotopic substitution for enhancing the metabolic stability of bioactive small molecules.
Development of Photochemical and Click Chemistry-Enabled (R)-JQ-1 Probes
The development of chemical probes from parent molecules like (R)-JQ-1 (carboxylic acid) is crucial for elucidating their biological targets and mechanisms of action. By chemically modifying the (R)-JQ-1 scaffold to include reactive or functional handles, researchers can create powerful tools for target identification, visualization, and quantification. Methodologies such as photoaffinity labeling and click chemistry have been instrumental in converting (R)-JQ-1 and its active enantiomer into versatile probes for chemical biology research. acs.orgnih.gov These strategies typically leverage the carboxylic acid group on the molecule as a convenient anchor point for attaching various functional moieties via stable amide bond formation. rsc.orgacs.org
Incorporation of Click Chemistry Handle Groups
Click chemistry refers to a set of biocompatible reactions that are rapid, specific, and high-yielding, making them ideal for modifying biomolecules in complex biological systems. nih.govorganic-chemistry.org The incorporation of "click chemistry handles" such as terminal alkynes, azides, or strained cycloalkenes into the (R)-JQ-1 structure transforms it into a versatile probe. medchemexpress.comrsc.org These handles allow for the covalent attachment of reporter molecules like fluorophores or affinity tags (e.g., biotin) through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine. nih.govrsc.org
The synthesis of these clickable probes typically involves an amide coupling reaction between the carboxylic acid of JQ-1 and a linker molecule that possesses the desired click functionality. For instance, reacting JQ-1 carboxylic acid with propargylamine (B41283) yields a JQ-1 derivative with a terminal alkyne handle (e.g., JQ1-propargyl amide or JQ1-PA). nih.gov Similarly, coupling with a TCO-containing amine linker produces a JQ1-TCO derivative, suitable for extremely fast and catalyst-free iEDDA reactions. rsc.orgnih.govrsc.org
These clickable probes have been used to visualize drug distribution in cells, quantify target engagement, and identify protein-binding partners. nih.govrsc.org For example, cells treated with JQ1-TCO can be reacted with a tetrazine-conjugated fluorophore, allowing for the visualization of the probe's subcellular localization via confocal microscopy. nih.govrsc.org The modularity of this approach allows for a wide range of applications, as the same clickable probe can be reacted with different reporter tags depending on the experimental goal. rsc.orgnih.gov
Table 2: Examples of JQ-1 Based Click Chemistry Probes This table is generated based on available data for JQ-1 derivatives; specific synthesis from the (R)-enantiomer follows similar principles.
| Probe Name | Click Chemistry Handle | Linker Type | Click Reaction Type | Reference |
| (+)-JQ1 PA | Alkyne | Propargyl Amide | CuAAC | medchemexpress.comnih.gov |
| JQ1-TCO | trans-cyclooctene (TCO) | Amide Linker | iEDDA | rsc.orgnih.govrsc.org |
| JQ1-Azide | Azide | Amide Linker | CuAAC / SPAAC | rsc.org |
Structure Activity Relationships Sar and Analog Design of R Jq 1 Carboxylic Acid
Systematic Modification of the Thienotriazolodiazepine Core
The thienotriazolodiazepine scaffold is the cornerstone of JQ1's activity, and its structural integrity is vital for maintaining high-affinity binding to BET bromodomains. acs.orgacs.org However, targeted modifications to this core have been explored to enhance properties such as metabolic stability and selectivity.
Key modifications have focused on the thiophene (B33073) and diazepine (B8756704) rings. The thiophene methyl group at the 2-position has been identified as a primary site of in vivo metabolism, leading to the formation of a 2-hydroxymethyl analog. nih.govacs.org To address this metabolic liability, researchers have synthesized analogs with modifications at this site. For example, trideuterating the thiophene 2-methyl group to create (+)-JQ1-D resulted in a compound with a nearly identical three-dimensional structure but improved metabolic stability due to the kinetic isotope effect. acs.org This modification led to a 1.8-fold and 2.8-fold longer half-life in mouse and human liver microsomes, respectively, without compromising binding affinity. acs.org Conversely, substituting the methyl group with fluorinated versions, such as in (+)-JQ1-F1 and (+)-JQ1-F2, substantially improved the metabolic half-life but led to a significant loss of potency against the target bromodomain, BRDT. nih.govacs.org
Synthetic routes have also been developed to allow for derivatization at the diazepine ternary center, although modifications here can be challenging due to the risk of epimerization. researchgate.net Maintaining the (S)-configuration at this stereocenter is critical for potent BET inhibition, as the enantiomer, (-)-JQ1, shows no significant affinity. a2bchem.com
Exploration of Substituents on Phenyl and Methyl Groups
The substituents on the phenyl and thiophene methyl groups of the (R)-JQ-1 scaffold play crucial roles in defining its potency and selectivity. The para-chlorophenyl group is a key feature, occupying a hydrophobic pocket formed by the WPF (Trp, Pro, Phe) shelf of the bromodomain. acs.orgnih.gov The presence of this chloro-substituent is credited with enhancing selectivity and preventing off-target binding to receptors like the GABA receptor. acs.org
SAR studies have revealed that an electron-donating methoxy (B1213986) group at the para-position of the benzodiazepine (B76468) scaffold can increase the potency of related analogs. acs.org The methyl groups on the thienotriazolodiazepine core, particularly the one on the triazole ring, are designed to mimic the acetylated lysine (B10760008) side chain, fitting into the KAc binding pocket. uzh.ch The methyl-triazole unit acts as a KAc mimic, forming critical interactions within the binding site. acs.orguzh.ch
As mentioned previously, modifications to the thiophene 2-methyl group have been a key strategy to improve pharmacokinetics. The following table summarizes the impact of these modifications on metabolic stability and potency. nih.govacs.org
| Compound | Modification on Thiophene 2-Methyl | Human Liver Microsome Half-life Improvement | Potency vs. BRDT |
| (+)-JQ1-D | Trideuterated methyl (-CD₃) | 2.8-fold increase | Maintained |
| (+)-JQ1-F₁ | Monofluoromethyl (-CH₂F) | Improved | Decreased |
| (+)-JQ-F₂ | Difluoromethyl (-CHF₂) | Substantially improved | Decreased |
Isosteric Replacements of the Carboxylic Acid Group in Analogs
The carboxylic acid group of (R)-JQ-1 (carboxylic acid) is a versatile handle for chemical modification. tocris.com While it can form important interactions, carboxylic acids can also present challenges such as limited membrane permeability and metabolic instability. technologypublisher.comnih.gov Therefore, replacing this group with isosteres—moieties with similar physicochemical properties—is a common strategy in medicinal chemistry to improve drug-like properties. nih.govdrughunter.com
In the context of JQ1 analogs, the carboxylic acid is often the point of attachment for linkers in the development of Proteolysis Targeting Chimeras (PROTACs). tocris.comnih.gov For instance, the PROTAC molecule MZ1 was synthesized by forming an amide bond with the carboxylic acid of the ester-hydrolyzed JQ1 analog. acs.orgnih.gov Isothermal titration calorimetry (ITC) experiments showed that MZ1 retained binding affinity for BRD4 bromodomains, with Kd values ranging from 115 to 382 nM, comparable to the parent JQ1. acs.orgnih.gov This demonstrates that replacing the carboxyl group with a larger, more complex linker does not necessarily disrupt the key interactions required for binding to the target bromodomain. acs.org
Similarly, bulky organic and organometallic moieties have been installed in place of the parent ester group of (+)-JQ1. An adamantyl-containing analog (2e) showed excellent binding to BRD4(1) with a KD of approximately 130 nM, demonstrating that large, sterically demanding groups can be well-tolerated at this position. uzh.ch
A primary motivation for using carboxylic acid isosteres is to enhance cell permeability. technologypublisher.comdrughunter.com Carboxylic acids are often ionized at physiological pH, which can limit their ability to cross biological membranes passively. technologypublisher.com Studies comparing various carboxylic acid isosteres have shown significant differences in their passive permeability. nih.gov For example, isosteres such as acylureas, sulfonamides, and thiazolidinediones have demonstrated higher membrane permeability in parallel artificial membrane permeability assays (PAMPA) compared to the corresponding carboxylic acid. nih.gov While specific permeability data for a wide range of (R)-JQ-1 (carboxylic acid) isosteres is not extensively published, the principles derived from model systems are directly applicable. technologypublisher.comnih.gov The successful development of cell-active PROTACs like dBET1 and MZ1, which are derived from JQ1's carboxylic acid, confirms that modification at this site can yield compounds with effective cellular target engagement. mdpi.comacs.org
The table below presents a comparison of physicochemical properties for common carboxylic acid isosteres from a model study, which can guide the selection of replacements for the carboxyl group in JQ1 analogs. nih.gov
| Isostere Class | Example Compound | pKₐ | logD₇.₄ | PAMPA Permeability (logPₐₚₚ) |
| Carboxylic Acid | Benzoic acid (1) | 4.0 | -1.9 | -6.3 |
| Tetrazole | 5-Phenyl-1H-tetrazole (16) | 4.4 | -1.6 | -7.2 |
| Acylsulfonamide | N-Benzoylbenzenesulfonamide (11) | 3.6 | -1.5 | -5.7 |
| Thiazolidinedione | 5-Benzylthiazolidine-2,4-dione (17) | 5.7 | 0.8 | -5.1 |
Influence on Binding Affinity and Selectivity
Development of "Bump-and-Hole" Analogs for Selective Target Engagement
A significant challenge with most BET inhibitors, including JQ1, is their lack of selectivity among the eight bromodomains of the BET family due to the highly conserved nature of the acetyl-lysine binding pocket. rsc.org To overcome this, a "bump-and-hole" chemical genetics approach has been developed to engineer selective inhibitors. nih.govnih.gov
The "bump-and-hole" strategy involves two key components:
The "Hole": A conserved bulky residue within the target bromodomain's binding pocket is mutated to a smaller one. In BET bromodomains, a conserved leucine (B10760876) is typically mutated to a smaller amino acid like alanine (B10760859) (L/A) or valine (L/V). nih.govnih.gov
The "Bump": A known ligand, such as a JQ1 analog, is chemically modified to include a sterically bulky "bump." This bumped ligand is designed to fit snugly into the engineered "hole" of the mutant bromodomain. nih.gov
The bumped ligand binds potently to the mutant bromodomain but clashes sterically with the larger, naturally occurring residue in the wild-type (WT) protein, thus achieving high selectivity for the mutant over the WT. nih.gov For JQ1 analogs, the bump is typically an alkyl group, such as ethyl, added to the diastereotopic methylene (B1212753) group of the scaffold. rsc.orgnih.gov
This approach led to the development of allele-specific probes like ET-JQ1-OMe, which bears an ethyl "bump." researchgate.net This compound was shown to bind to a leucine-to-alanine mutant bromodomain with nanomolar affinity and achieved up to 540-fold selectivity relative to the wild-type bromodomain. nih.gov The ethyl group achieves optimal shape complementarity with the engineered pocket while clashing with the leucine side chain in the wild-type protein. nih.gov
The table below summarizes the binding affinity and selectivity of a key "bumped" analog compared to a wild-type inhibitor. nih.gov
| Compound | Bromodomain | Kᵢ (nM) | Selectivity (WT/Mutant) |
| I-BET (WT inhibitor) | BRD4(1) WT | 180 | - |
| I-BET (WT inhibitor) | BRD4(1) L94A | 380 | - |
| ET ("Bumped" analog) | BRD4(1) WT | >100,000 | >540-fold |
| ET ("Bumped" analog) | BRD4(1) L94A | 185 | - |
This strategy provides powerful tools to dissect the specific functions of individual BET family members in cellular processes. nih.govnih.gov
Synthesis and Evaluation of Specific Mutant-Binding Analogs (e.g., Brd4BD2 L387A)
The design of analogs that selectively target mutant bromodomains represents a sophisticated strategy in chemical biology to probe protein function and develop highly specific therapeutics. A prominent example is the engineering of ligands based on the JQ1 scaffold to bind specifically to a "hole-containing" mutant of the second bromodomain of BRD4 (Brd4BD2), where the bulky leucine residue at position 387 is mutated to a smaller alanine (L387A). This "bump-and-hole" strategy involves introducing a corresponding "bump" onto the inhibitor to create a new, specific interaction that is not possible with the wild-type protein. rsc.org
A key analog developed for this purpose is a derivative of (+)-JQ1, the active enantiomer, which has been functionalized with both a "bump" and a carboxylic acid group. tocris.comrndsystems.com This bumped analog, referred to as (+)-JQ1 bump, acid functionalized, is designed to selectively bind the Brd4BD2 L387A mutant. The carboxylic acid serves as a strategic "exit vector," providing a point for further chemical modification—for instance, in the development of Proteolysis Targeting Chimeras (PROTACs)—without disrupting the crucial binding interactions with the bromodomain. tocris.comrndsystems.com
The synthesis of these allele-specific inhibitors has been optimized to be efficient and stereoselective. Early methods often involved a late-stage alkylation that was not stereocontrolled, requiring costly chiral separation. rsc.org More advanced synthetic routes introduce the "bump" earlier in the process via a diastereoselective alkylation of an aspartic acid derivative. This approach allows for the creation of enantiopure thienodiazepine-based inhibitors, such as ET-JQ1-OMe, in fewer steps and with high enantiomeric excess, circumventing the need for chiral chromatography. rsc.org
Evaluation of these mutant-binding analogs confirms their exquisite selectivity. Isothermal titration calorimetry (ITC) has been used to establish the high affinity of bumped inhibitors like ET-JQ1-OMe for the L387A mutant of Brd4(2), while showing negligible binding to the wild-type protein. rsc.org Further development has led to the creation of covalent inhibitors by incorporating an electrophilic warhead onto the bumped JQ1 scaffold. These covalent probes have been screened against double mutants, such as Brd4-BD2L387A,E438C, to identify potent and stable adducts, with their binding modes confirmed by high-resolution X-ray crystallography. researchgate.netbiorxiv.org
| Compound Name | Target Mutant | Key Features | Application |
| (+)-JQ1 bump, acid functionalized | Brd4BD2 L387A | Ethyl "bump" to fit the L387A "hole"; carboxylic acid for onward chemistry. tocris.comrndsystems.com | Selective binding to mutant Brd4; precursor for PROTACs. tocris.com |
| ET-JQ1-OMe | Brd4(2) L387A / L387V | Ethyl "bump"; synthesized stereoselectively. rsc.org | Allele-specific chemical probe for BET bromodomains. rsc.org |
| MR116 | Brd4-BD2L387A,E438C | Bumped derivative with a para-acrylamide electrophilic warhead. researchgate.net | Covalent and irreversible target engagement in cells. researchgate.net |
Conformational Analysis and Molecular Dynamics Simulations of Ligand-Target Interactions
Molecular dynamics (MD) simulations provide critical insights into the dynamic nature of the interaction between ligands and their target proteins, explaining the structural basis for binding affinity and selectivity. In the case of the JQ1 enantiomers, MD simulations have been instrumental in elucidating why (+)-JQ1 is a potent BET bromodomain inhibitor while (R)-JQ-1, also known as (-)-JQ1, is inactive. nih.govoup.com
Simulations of the first bromodomain of BRD4, BRD4(1), both in its unbound (apo) state and in complex with (+)-JQ1, reveal significant conformational flexibility in the loop regions surrounding the acetyl-lysine (Kac) binding site, specifically the ZA and BC loops. nih.gov Upon binding of (+)-JQ1, the flexibility of these loops is markedly reduced, indicating that the inhibitor stabilizes the binding cavity in a conformation conducive to interaction. nih.gov The (+)-JQ1 enantiomer fits perfectly into the binding site, with its triazole ring forming a key hydrogen bond with the conserved asparagine residue (Asn140 in BRD4(1)). nih.gov
In stark contrast, docking studies and MD simulations show that the (R)-JQ-1 enantiomer cannot adopt a stable binding pose. nih.gov Attempts to fit (R)-JQ-1 into the binding site result in an energetically unfavorable conformation characterized by significant distortion of the diazepine ring. This is due to severe steric clashes between the inhibitor and residues of the ZA-loop, particularly Leu92 and Leu94. nih.gov This steric hindrance prevents (R)-JQ-1 from achieving the necessary orientation to engage with the key binding pocket residues, thus explaining its lack of appreciable affinity for BET bromodomains. nih.govoup.com
Further computational studies integrating MD simulations with deep learning have reinforced these findings, highlighting that van der Waals interactions are the predominant forces driving inhibitor binding. mdpi.com These analyses also show that JQ1 binding significantly influences the structural flexibility and dynamic behavior of the ZA-loop. mdpi.com The solvent accessible surface area (SASA) of the inhibitor-bound protein complex is another parameter examined in simulations, indicating the extent of contact with the solvent and differences in hydrophilicity between bromodomains. mdpi.comnih.gov
The conformational behavior of molecules derived from JQ1, such as PROTACs synthesized from (+)-JQ1 carboxylic acid, has also been studied. axonmedchem.comrndsystems.comtocris.commedchemexpress.com These studies reveal that such molecules can adopt a limited number of solution conformations, often folded and stabilized by intramolecular hydrogen bonds. acs.org This "chameleon-like" behavior, where the molecule can shield its polar groups in a nonpolar environment, is thought to be a key factor in the cell permeability of these large molecules that exist beyond the traditional rules of drug-likeness. acs.org
| Simulation Target | Key Findings | Significance |
| BRD4(1) / (+)-JQ1 | (+)-JQ1 binding stabilizes the flexible ZA and BC loops of the Kac binding site. nih.gov | Explains the high-affinity binding and potent inhibitory activity of the (+)-enantiomer. |
| BRD4(1) / (R)-JQ-1 | (R)-JQ-1 experiences steric clashes with ZA-loop residues (Leu92, Leu94), leading to an energetically unfavorable conformation. nih.gov | Provides a structural rationale for the inactivity of the (R)-enantiomer. |
| BRD4 / Inhibitors | Van der Waals interactions are the primary forces for inhibitor binding; JQ1 binding alters the flexibility of the ZA-loop. mdpi.com | Identifies key driving forces and dynamic effects of ligand engagement. |
Application of R Jq 1 Carboxylic Acid in Targeted Protein Degradation Protac Research
Design Principles for (R)-JQ-1 (Carboxylic Acid)-Based PROTACs
The design of PROTACs is a multi-faceted process that involves the careful selection of a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker to connect the two. explorationpub.comthno.orgmdpi.com The ultimate goal is to create a molecule that can efficiently form a stable ternary complex, bringing the POI and the E3 ligase into close proximity to facilitate the transfer of ubiquitin and subsequent degradation of the target protein. thno.orgmedchemexpress.com
Ligand Selection for BET Bromodomain Binding
(R)-JQ-1 (carboxylic acid) is a well-established and potent ligand for the bromodomain and extra-terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4. medchemexpress.commedchemexpress.comrsc.org These proteins are key regulators of gene transcription and are implicated in various diseases, including cancer. rsc.orgnih.gov The thieno-triazolo-1,4-diazepine core of JQ1 binds to the acetyl-lysine binding pockets of BET bromodomains. elifesciences.orgbiorxiv.orgelifesciences.org The carboxylic acid derivative of JQ1 maintains this binding affinity, making it an ideal "warhead" for targeting BET proteins for degradation. acs.org The selection of (R)-JQ-1 (carboxylic acid) as the POI binder is driven by its well-characterized interaction with BET bromodomains and its proven efficacy in recruiting these proteins for degradation when incorporated into a PROTAC. medchemexpress.comacs.org
E3 Ubiquitin Ligase Recruitment Strategies (e.g., Cereblon, VHL, RNF4, AhR)
Cereblon (CRBN): Ligands for Cereblon, a substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase, are frequently used in PROTAC design. nih.gov Thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931), are common CRBN-recruiting moieties. rsc.orgnih.gov For instance, the well-known PROTAC dBET1 couples (+)-JQ1 to a thalidomide derivative. nih.gov The synthesis of such PROTACs often involves linking the carboxylic acid of (R)-JQ-1 to an amine-functionalized CRBN ligand. chemrxiv.org
Von Hippel-Lindau (VHL): The VHL E3 ligase is another popular choice for PROTAC-mediated degradation. acs.org Small molecule ligands that mimic the binding of HIF-1α to VHL are employed. rsc.org The PROTAC MZ1, for example, tethers a JQ1 analog to a VHL ligand. acs.orgnih.gov The synthesis of VHL-recruiting PROTACs can be achieved by forming an amide bond between the carboxylic acid of (R)-JQ-1 and an amine on the VHL ligand. acs.org
Inhibitor of Apoptosis Proteins (IAPs): IAP antagonists can also be utilized as E3 ligase-recruiting ligands. For example, SNIPER(BRD)-1 was developed by combining a JQ-1 derivative with an IAP antagonist. thno.org
Aryl Hydrocarbon Receptor (AhR): More recently, the aryl hydrocarbon receptor (AhR) E3 ligase has been explored for PROTAC development. medchemexpress.comnih.gov Ligands like β-naphthoflavone can be used to recruit AhR, and PROTACs such as β-NF-JQ1 have been synthesized to target BET proteins for degradation via this E3 ligase. medchemexpress.commedchemexpress.com
KEAP1: The KEAP1 E3 ligase has also been harnessed for targeted protein degradation. A proof-of-concept PROTAC, MS83, was created by linking a KEAP1 ligand to a JQ1 derivative to degrade BRD4 and BRD3. nih.gov
The choice of E3 ligase can influence the selectivity of the PROTAC. For example, while dBET1 (CRBN-recruiting) degrades BRD2, BRD3, and BRD4 equally, MZ1 (VHL-recruiting) shows preferential degradation of BRD4. acs.org
Linker Design and Optimization in (R)-JQ-1 PROTACs
The linker connecting the POI-binding ligand and the E3 ligase-recruiting ligand is not merely a passive spacer but plays a critical role in the efficacy of a PROTAC. explorationpub.comrsc.org Its length, composition, and stereochemistry can profoundly influence the formation and stability of the ternary complex, and consequently, the efficiency of protein degradation. elifesciences.orgbiorxiv.orgacs.org
Impact of Linker Length and Composition on Ternary Complex Formation
The length and composition of the linker are crucial for allowing the two ends of the PROTAC to simultaneously bind their respective protein targets without steric hindrance. explorationpub.com
Linker Length: If the linker is too short, it may prevent the formation of a stable ternary complex due to steric clashes. explorationpub.com Conversely, an excessively long linker might not effectively bring the two proteins into the close proximity required for efficient ubiquitination. explorationpub.com Studies have shown that even slight variations in linker length can significantly alter the degradation capability of a PROTAC. elifesciences.orgbiorxiv.org For instance, in a series of PROTACs targeting ERα, a 16-atom PEG linker was found to be more potent than a 12-atom linker, despite similar binding affinities. explorationpub.com
Linker Composition: The chemical makeup of the linker, including the presence of atoms like oxygen (as in polyethylene (B3416737) glycol, PEG linkers), can affect the PROTAC's properties. nih.gov The linker's composition can influence its flexibility, solubility, and ability to form favorable interactions within the ternary complex. chemrxiv.org For example, the ether oxygen in the linker of MZ1 forms a hydrogen bond with a histidine residue in the second bromodomain of BRD4, contributing to the stability of the ternary complex. nih.gov The use of different chemical linkages beyond the common amide bond, such as esters, ketones, and alkanes, has been shown to modulate the degradation efficacy of BRD4 PROTACs derived from (R)-JQ-1 carboxylic acid. chemrxiv.org
Table 1: Impact of Linker Modifications on PROTAC Activity
| PROTAC | Linker Modification | Key Finding | Reference |
|---|---|---|---|
| ERα PROTACs | 16-atom PEG linker vs. 12-atom PEG linker | The 16-atom linker was significantly more potent in degrading ERα. | explorationpub.com |
| MZ1 | Ether oxygen in linker | Forms a hydrogen bond with His437 in BRD4, stabilizing the ternary complex. | nih.gov |
| BRD4 PROTACs | Ester, ketone, alkane linkages | These linkages outperformed the classic amide-linked compound in degradation efficacy. | chemrxiv.org |
Stereochemical Considerations in PROTAC Linker Synthesis
The three-dimensional arrangement of atoms, or stereochemistry, within the linker can also be a critical determinant of PROTAC activity. The spatial orientation of the two ligands is crucial for productive ternary complex formation. The introduction of stereocenters in the linker can pre-organize the PROTAC into a conformation that is more favorable for binding and inducing degradation. For example, the cis/trans isomerization of an azobenzene (B91143) moiety incorporated into a PROTAC linker can act as a switch to control its degradation activity, with the shorter distance in the cis conformation potentially being prohibitive for ternary complex formation. frontiersin.org
Mechanistic Studies of Protein Degradation Induced by (R)-JQ-1 PROTACs
The fundamental mechanism of action for (R)-JQ-1-based PROTACs involves the formation of a ternary complex consisting of the PROTAC, the target BET protein, and the recruited E3 ligase. thno.orgmedchemexpress.com This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. thno.orgelifesciences.org The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC is released to engage in further catalytic cycles of degradation. thno.org
The formation of a stable ternary complex is a crucial first step, but it does not always guarantee successful protein degradation. elifesciences.orgbiorxiv.org The specific orientation of the target protein relative to the E3 ligase within the complex is critical for positioning surface lysine residues for efficient ubiquitination. elifesciences.orgbiorxiv.orgelifesciences.org
Biophysical studies have been instrumental in understanding the thermodynamics and kinetics of ternary complex formation. For example, isothermal titration calorimetry (ITC) has been used to measure the binding affinities of PROTACs to their individual targets and to assess the cooperativity of ternary complex formation. acs.org The first crystal structure of a PROTAC-mediated ternary complex, BRD4-MZ1-VHL, revealed the induced protein-protein interactions that stabilize the complex. frontiersin.org
Kinetic studies in live cells have provided insights into the rates of degradation and the stability of the ternary complexes. For instance, a comparison between dBET1 (CRBN-recruiting) and MZ1 (VHL-recruiting) showed that MZ1 induces faster degradation rates and forms a more stable ternary complex. acs.org These differences are attributed to the distinct ways the two E3 ligase systems orient the BET target proteins for ubiquitination. acs.org
Table 2: Mechanistic Comparison of dBET1 and MZ1
| Feature | dBET1 (CRBN-recruiting) | MZ1 (VHL-recruiting) | Reference |
|---|---|---|---|
| Degradation Rate | Slower | Faster | acs.org |
| Ternary Complex Stability | Less stable | More stable | acs.org |
| BET Selectivity | Equivalent for BRD2, BRD3, BRD4 | Preferential for BRD4 | acs.org |
| Binding Cooperativity | Non-cooperative | Cooperative | acs.orgfrontiersin.org |
Proteasome Dependency of Target Protein Degradation
A fundamental characteristic of the PROTAC mechanism is its reliance on the cellular proteasome machinery to eliminate the target protein. Research on PROTACs derived from JQ1 demonstrates this dependency. The degradation of the target protein, Bromodomain-containing protein 4 (BRD4), induced by these PROTACs is consistently shown to be proteasome-dependent.
In studies involving JQ1-based PROTACs, co-treatment of cells with the proteasome inhibitor bortezomib (B1684674) effectively rescues the degradation of BRD4. acs.org For instance, when MDA-MB-231 cells were treated with various CRBN-recruiting JQ1-based PROTACs, BRD4 levels were significantly reduced. However, in the presence of bortezomib, the degradation of BRD4 was substantially inhibited, confirming that the observed protein loss is a direct consequence of proteasomal activity. acs.org This reliance on the proteasome is a hallmark of this technology, distinguishing it from traditional occupancy-based inhibitors. frontiersin.org
Ubiquitination Pathway Involvement
The degradation of target proteins by JQ1-based PROTACs is intrinsically linked to the ubiquitin-proteasome pathway. PROTACs function by forming a ternary complex between the target protein (e.g., BRD4) and an E3 ubiquitin ligase. nih.gov The JQ1 moiety binds to the BET bromodomain of BRD4, while the other end of the PROTAC molecule recruits an E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). acs.org
This induced proximity facilitates the E3 ligase's enzymatic function: the transfer of ubiquitin molecules to surface lysine residues on the target protein. rsc.org This polyubiquitination acts as a molecular tag, marking the protein for recognition and subsequent degradation by the 26S proteasome. rsc.org The entire process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules. frontiersin.org The successful synthesis of JQ1-based PROTACs often involves linking the JQ1 carboxylic acid to ligands for E3 ligases like CRBN, demonstrating the intentional hijacking of this specific cellular degradation pathway. medchemexpress.com
Development of Novel (R)-JQ-1-Based Molecular Glues and SNIPERs
Beyond conventional PROTACs, the JQ1 scaffold has been instrumental in the development of other targeted degradation technologies, including molecular glues and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).
Molecular Glues: Molecular glues are small molecules that induce or stabilize an interaction between a target protein and an E3 ligase, leading to degradation, but without the distinct warhead-linker-ligand structure of a PROTAC. In a fascinating, non-canonical role, the BET inhibitor JQ1 itself has been identified as a molecular glue. It was found to stabilize an interaction between BRD4 and the centromere protein CENP-B, effectively "gluing" them together and revealing a role for BRD4 in centromere cohesion. biorxiv.org This discovery highlights the potential for JQ1 derivatives to function as molecular glues, a distinct modality of targeted protein degradation.
SNIPERs: SNIPERs are another class of chimeric molecules that induce degradation via the ubiquitin-proteasome system, often by recruiting inhibitor of apoptosis proteins (IAPs) as the E3 ligase component. Research has led to the development of SNIPERs that incorporate a BRD4-binding moiety. For example, SNIPER(BRD)-1 is designed to induce the degradation of BRD4 through the ubiquitin-proteasome pathway. medchemexpress.com These developments broaden the scope of E3 ligases that can be recruited for the targeted degradation of BET proteins.
Comparative Analysis of Degradation Efficiency and Selectivity of (R)-JQ-1 PROTACs
A significant area of research is the optimization of JQ1-based PROTACs to fine-tune their degradation efficiency (potency) and selectivity among the closely related BET family members (BRD2, BRD3, and BRD4).
The structure of the PROTAC, particularly the composition and length of the linker and the choice of E3 ligase ligand, critically influences its biological activity. explorationpub.com For example, the PROTAC MZ1, which links JQ1 to a VHL ligand (VH032), demonstrates remarkable selectivity for degrading BRD4 over BRD2 and BRD3 in certain cell lines. nih.govfrontiersin.orgexplorationpub.com This selectivity is attributed to the formation of a highly stable and cooperative ternary complex between BRD4, MZ1, and the VHL E3 ligase. nih.gov
In contrast, other JQ1-based PROTACs, such as dBET1 and ARV-825, which utilize a pomalidomide ligand to recruit the CRBN E3 ligase, act as pan-BET degraders, efficiently degrading BRD2, BRD3, and BRD4. explorationpub.com The difference in selectivity profiles underscores how modifying the PROTAC architecture can redirect its activity.
The table below presents a comparative analysis of different JQ1-based PROTACs, highlighting their distinct properties.
| PROTAC Name | Warhead | E3 Ligase Ligand | Target Selectivity | Key Findings |
| MZ1 | (+)-JQ1 | VH032 (VHL) | Selective for BRD4 | High selectivity attributed to cooperative ternary complex formation. nih.gov |
| dBET1 | (+)-JQ1 | Pomalidomide (CRBN) | Pan-BET (BRD2, BRD3, BRD4) | Efficiently degrades multiple BET family members. explorationpub.com |
| ARV-825 | (+)-JQ1 | Pomalidomide (CRBN) | Pan-BET (BRD2, BRD3, BRD4) | Potent pan-BET degrader with a different linker structure than dBET1. explorationpub.com |
| AT1 | (+)-JQ1 | VH032 (VHL) | Highly selective for BRD4 | Structure-guided design based on MZ1 to enhance BRD4 selectivity. nih.gov |
Further research has shown that even subtle changes, such as modifying the linker length by a few atoms, can switch a PROTAC from a non-selective to a selective degrader, emphasizing the critical role of the linker in defining the geometry of the ternary complex. frontiersin.org
Preclinical Biological and Pharmacological Studies of R Jq 1 Carboxylic Acid Derivatives Non Human Models
In Vitro Cellular Efficacy in Disease Models
Antiproliferative Effects in Oncological Cell Lines
Derivatives of (R)-JQ-1 (carboxylic acid) have demonstrated significant antiproliferative activity across a range of cancer cell lines, underscoring the therapeutic potential of targeting BET proteins.
Myeloid Leukemia: In models of myeloid leukemia, derivatives have shown potent effects. For instance, the PROTAC compound DP-15, which utilizes a JQ-1 carboxylic acid warhead, exhibits nanomolar antiproliferative activity in acute myeloid leukemia (AML) cells, such as the MOLM-13 line. medchemexpress.com Other research on functionally related BET inhibitors has shown that novel 1,2,3-triazolobenzodiazepine derivatives potently inhibit the proliferation of MLL-AF9-driven leukemic cells and the MV4-11 cell line. Similarly, certain benzimidazole (B57391) derivatives have proven effective against MLL-fusion leukemia cell lines, including MV4-11 and MOLM-13. rsc.org
Breast Cancer: The antiproliferative properties of these derivatives extend to breast cancer. A benzimidazole derivative demonstrated efficacy against BRCA-proficient triple-negative breast cancer cell lines MDA-MB-231 and MDA-MB-468. rsc.org Furthermore, rationally designed dual inhibitors of PARP1 and BRD4, developed from a JQ-1-related structure, significantly inhibited the proliferation of MCF-7 and MDA-MB-231 breast cancer cells. nih.gov
Pancreatic Cancer: Pancreatic cancer cell lines have also been shown to be susceptible to these agents. A novel benzimidazole derivative was found to be more effective at inhibiting the growth of pancreatic cancer cells (CFPAC-1, Capan-1, and SW1990) than the parent compound JQ-1. rsc.org The parent compound, (+)-JQ-1, has also been shown to inhibit the proliferation of pancreatic cancer cells and reduce the recruitment of tumor-associated macrophages. rndsystems.com
Table 1: In Vitro Antiproliferative Activity of (R)-JQ-1 (Carboxylic Acid) Derivatives and Related Compounds
Compound Class Cancer Type Cell Line(s) Observed Effect Reference PROTAC (DP-15) Acute Myeloid Leukemia MOLM-13 Nanomolar antiproliferative activity medchemexpress.com Benzimidazole Derivative Myeloid Leukemia MV4-11, MOLM-13 Selective antiproliferation axonmedchem.com Benzimidazole Derivative Breast Cancer (TNBC) MDA-MB-231, MDA-MB-468 Antiproliferative effect axonmedchem.com Dual PARP1-BRD4 Inhibitor Breast Cancer MCF-7, MDA-MB-231 Significant inhibition of proliferation rndsystems.com Benzimidazole Derivative Pancreatic Cancer CFPAC-1, Capan-1, SW1990 Potent growth inhibition axonmedchem.com
Induction of Autophagy and Apoptosis in Preclinical Settings
The mechanism by which (R)-JQ-1 derivatives exert their anticancer effects often involves the induction of programmed cell death pathways, namely apoptosis and autophagy.
The parent compound, (+)-JQ-1, is known to induce both apoptosis and autophagy. medchemexpress.com For instance, JQ-1 treatment has been shown to induce apoptosis in glioma stem cells and in ovarian and endometrial cancer cell lines, often associated with the downregulation of the oncogene c-Myc. nih.govnih.gov The PROTAC derivative DP-15 was also found to induce apoptosis in MOLM-13 leukemia cells. medchemexpress.com
Autophagy, a cellular recycling process, has a complex role. While (+)-JQ-1 can activate autophagy in bladder cancer cells, which contributes to its antiproliferative effect, in other contexts, autophagy can act as a survival mechanism for cancer cells resisting therapy. medchemexpress.comnih.gov For example, while JQ-1 has pro-apoptotic effects, long-term efficacy can be limited by the development of resistance through mechanisms that include an increase in protective autophagy. This suggests a complex interplay where inhibiting survival-promoting autophagy could enhance the apoptotic effects of these derivatives.
Modulation of Immune Checkpoint Ligand Expression (e.g., PD-L1)
A significant finding in preclinical studies is the ability of (R)-JQ-1 (carboxylic acid) and its derivatives to modulate the tumor immune microenvironment. Specifically, these compounds can downregulate the expression of Programmed Death-Ligand 1 (PD-L1) on the surface of tumor cells. medchemexpress.comfishersci.fi PD-L1 is a critical immune checkpoint ligand that, upon binding to its receptor PD-1 on T-cells, suppresses the anti-tumor immune response.
By inhibiting BET proteins, JQ-1 (carboxylic acid) and its derivatives reduce PD-L1 expression, as observed in B16F10 melanoma cells. medchemexpress.com This mechanism is significant because it suggests that these compounds can not only directly inhibit tumor growth but also potentially restore the immune system's ability to recognize and attack cancer cells. This dual action provides a strong rationale for their use in immuno-oncology, potentially in combination with other immunotherapies.
Studies in Fibrotic and Inflammatory Cell Models
The therapeutic potential of targeting BET proteins with JQ-1 derivatives extends beyond oncology into diseases characterized by fibrosis and inflammation. The parent compound JQ-1 has been shown to attenuate pathological fibrosis in various tissues, including the liver, kidney, lung, and heart. nih.gov
In a model of corneal scarring, which involves fibrosis, JQ-1 was found to suppress and even reverse the condition by inhibiting myofibroblast differentiation. nih.gov This anti-fibrotic effect was linked to both BRD4 inhibition and the induction of Nrf2-dependent antioxidant pathways. nih.gov In the context of inflammation, (+)-JQ-1 inhibits NF-κB activation and the expression of pro-inflammatory cytokines like IL-6 and IL-8 in human pulmonary microvascular endothelial cells. rndsystems.com Studies on other carboxylic acid derivatives have also demonstrated anti-inflammatory effects in models of inflammatory bowel disease and neuroinflammation, suggesting a broader applicability for this class of compounds in treating inflammatory and fibrotic conditions. semanticscholar.orgresearchgate.net
In Vivo Efficacy Studies in Preclinical Animal Models
Assessment of Anti-Tumor Activity in Xenograft Models
The promising in vitro results of (R)-JQ-1 derivatives and related compounds have been validated in several in vivo preclinical models, demonstrating significant anti-tumor activity.
The efficacy has also been established in pancreatic cancer models. A benzimidazole derivative related to JQ-1 showed more significant inhibition of SW1990 xenograft tumor growth compared to the parent compound. rsc.org Furthermore, JQ-1 itself was effective in suppressing tumor growth across five different patient-derived xenograft (PDX) models of pancreatic ductal adenocarcinoma. nih.gov In a leukemia model, the PROTAC derivative DP-15, synthesized from JQ-1 carboxylic acid, demonstrated anti-leukemia activity in MOLM-13 xenograft mice. medchemexpress.com
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
Compound Cancer Model Xenograft Type Key Finding Reference (+)-JQ-1 NUT Midline Carcinoma Cell line & Patient-derived Tumor regression, improved survival nih.gov PROTAC (DP-15) Acute Myeloid Leukemia MOLM-13 Cell line Demonstrated anti-leukemia activity nih.gov (+)-JQ-1 Pancreatic Cancer Patient-derived Suppression of tumor growth Benzimidazole Derivative Pancreatic Cancer SW1990 Cell line Significant tumor growth inhibition axonmedchem.com (+)-JQ-1 Gastric Cancer HGC27 Cell line Prevented tumor growth and metastasis medchemexpress.com
Investigation of Pharmacodynamic Biomarkers in Animal Tissues
The in vivo activity of BET inhibitors like (R)-JQ-1 is often assessed by measuring the modulation of specific pharmacodynamic biomarkers in animal tissues. These biomarkers provide evidence of target engagement and downstream biological effects. Preclinical studies in various animal models have demonstrated significant changes in key proteins and signaling pathways following administration of JQ1.
In mouse models of pancreatic cancer, treatment with JQ1 has been shown to reduce the protein levels of phosphorylated Erk 1/2 (p-Erk 1/2) and phosphorylated STAT3 (p-STAT3). ebi.ac.uk These proteins are critical components of signaling pathways that drive cell proliferation and survival. Another key biomarker consistently affected by JQ1 is the MYC oncogene. As a primary target of BET protein regulation, MYC expression is reliably suppressed in tumor tissues from JQ1-treated animal models. oncotarget.cominvivochem.com This suppression is a direct consequence of BRD4 displacement from the MYC promoter. researchgate.net
Furthermore, general principles of pharmacokinetic-pharmacodynamic (PK/PD) modeling in xenograft mouse models show a direct relationship between the plasma concentration of a drug and the degree of biomarker inhibition in tumor tissue. nih.gov For instance, near-complete inhibition of a target biomarker, such as the phosphorylation of a kinase, is often required to achieve significant tumor growth inhibition. nih.gov This highlights the importance of measuring such biomarkers in preclinical animal tissues to establish effective exposure levels.
Table 1: Pharmacodynamic Biomarker Modulation by JQ1 in Animal Tissues
| Biomarker | Animal Model | Tissue | Observed Effect | Reference |
| p-Erk 1/2 | Pancreatic Cancer Mouse Model | Not Specified | Decrease in protein levels | ebi.ac.uk |
| p-STAT3 | Pancreatic Cancer Mouse Model | Not Specified | Decrease in protein levels | ebi.ac.uk |
| c-Myc | Various Cancer Xenograft Models | Tumor | Decrease in protein expression | oncotarget.cominvivochem.com |
| FAS | HeLa Cell Xenograft Model | Tumor | Downregulated (indicative of BRD2 inhibition) | |
| FGFR1 | HeLa Cell Xenograft Model | Tumor | Upregulated (indicative of BRD3/4 inhibition) |
Effects on Male Germ Cell Development and Spermatogenesis (BRDT targeting)
A significant area of preclinical research for (R)-JQ-1 has been its effect on male fertility, specifically through the inhibition of the testis-specific BET protein, BRDT. nih.gov BRDT is essential for the chromatin remodeling that occurs during spermatogenesis, the process of sperm cell development. cambridge.org
The functional consequences of BRDT inhibition include a dramatic decrease in both the number and motility of spermatozoa. nih.govcambridge.org These effects are observed at the spermatocyte and round spermatid stages of development, leading to postmeiotic spermatogenic arrest. researchgate.netcambridge.org Despite these significant impacts on spermatogenesis, the treatment does not appear to alter reproductive hormone levels or mating behavior in the animal models. cambridge.org Upon cessation of treatment, fertility is fully restored. cambridge.org These findings have validated BRDT as a viable target for the development of non-hormonal male contraceptives. nih.gov
Table 2: Effects of JQ1 on Male Germ Cell Development in Mice
| Parameter | Animal Model | Observation | Outcome | Reference |
| Testis Size | Mouse | Grossly smaller testes compared to controls | Impaired spermatogenesis | nih.govcambridge.org |
| Spermatozoa Count | Mouse | Severe reduction in number | Infertility | nih.govcambridge.org |
| Spermatozoa Motility | Mouse | Severe reduction in motility | Infertility | nih.govcambridge.org |
| Spermatogenesis | Mouse | Postmeiotic spermatogenic arrest | Contraceptive effect | researchgate.netcambridge.org |
| Fertility | Mouse | Complete and reversible inability to sire pups | Reversible contraception | nih.govcambridge.org |
Off-Target Engagement and Specificity in Preclinical Systems
The specificity of a small molecule inhibitor is a critical aspect of its preclinical evaluation. (R)-JQ-1 is known as a pan-BET inhibitor, meaning it binds with high affinity to the bromodomains of all ubiquitously expressed BET family members (BRD2, BRD3, and BRD4) as well as the testis-specific BRDT. invivochem.comnih.gov While it potently inhibits the entire family, it generally lacks significant selectivity between these individual BET proteins.
However, JQ1 demonstrates high selectivity for the BET family over other, non-BET bromodomain-containing proteins. For instance, studies have shown that JQ1 has significantly lower binding affinity for the bromodomain of CREB binding protein (CBP) compared to its affinity for BET bromodomains. nih.gov This selectivity is crucial, as it limits the potential for unintended biological effects that could arise from inhibiting a wider range of epigenetic regulators.
Despite this selectivity for the BET family, research has begun to explore other potential off-target interactions. Proteomic-based approaches have been employed to identify proteins that may bind to JQ1 non-specifically. While these studies are ongoing, they provide a framework for understanding the complete interaction profile of the compound within a cellular context. One study designed to create a PROTAC (Proteolysis Targeting Chimera) using a JQ1 analogue found that the resulting degrader did not cause the degradation of previously reported non-BET off-targets of JQ1, such as DDB1 and RAD23B, suggesting these may not be direct, high-affinity binders in all cellular contexts.
Table 3: Preclinical Specificity Profile of JQ1
| Target Protein Family | Specific Targets | Binding/Inhibition | Selectivity Profile | Reference |
| BET Family | BRD2, BRD3, BRD4, BRDT | Potent inhibition (nanomolar IC50 values) | Pan-BET inhibitor, lacks selectivity within the family | invivochem.comnih.govnih.gov |
| Non-BET Bromodomains | CREB binding protein (CBP) | Weak inhibition (>200-fold lower than for BRD4) | Highly selective for BET family over CBP | nih.gov |
Investigation of Resistance Mechanisms to BET Inhibition in Preclinical Models
As with many targeted therapies, the development of resistance is a significant challenge. Preclinical studies using various cancer models have identified several mechanisms through which cancer cells can become resistant to the effects of BET inhibitors like (R)-JQ-1.
One of the most common mechanisms is the reactivation of the MYC oncogene. Pancreatic and leukemia cancer cells that develop resistance to JQ1 often achieve this by upregulating MYC through alternative signaling pathways, such as the WNT or GLI2 pathways. oncotarget.com This allows the cells to bypass the transcriptional block imposed by BET inhibition and maintain their proliferative state. oncotarget.com
Another identified resistance mechanism involves kinome reprogramming. In glioblastoma models, cells can rapidly adapt to BET inhibition by upregulating the expression and activity of receptor tyrosine kinases, notably Fibroblast Growth Factor Receptor 1 (FGFR1). biorxiv.org This upregulation occurs at the protein level within hours of treatment and provides a compensatory survival signal. Combination treatment that inhibits both BET proteins and FGFR1 can overcome this resistance in preclinical models. biorxiv.org
Additional mechanisms include:
Prosurvival Autophagy: In acute myeloid leukemia (AML) stem cells, resistance to JQ1 has been linked to the activation of a prosurvival autophagy pathway, which helps the cells endure the stress of BET inhibition. ebi.ac.uk
Genetic Mutations: In prostate cancer models, mutations in the SPOP gene, which is involved in marking BET proteins for degradation, can confer resistance to BET inhibitors by leading to the stabilization of BRD4.
These findings from preclinical models are crucial for designing rational combination therapies that can anticipate and overcome resistance, potentially extending the therapeutic benefit of BET inhibitors. oncotarget.com
Table 4: Mechanisms of Resistance to BET Inhibition in Preclinical Models
| Resistance Mechanism | Preclinical Model | Key Molecular Change | Outcome | Reference |
| MYC Re-expression | Pancreatic Cancer, Leukemia | Upregulation of WNT or GLI2 signaling | Sustained MYC expression and cell growth | oncotarget.com |
| Kinome Reprogramming | Glioblastoma | Rapid upregulation of FGFR1 protein | Activation of compensatory survival pathways | biorxiv.org |
| Prosurvival Autophagy | Acute Myeloid Leukemia | Activation of AMPK-ULK1 pathway | Evasion of apoptosis | ebi.ac.uk |
| Genetic Mutation | Prostate Cancer | Loss-of-function mutations in SPOP gene | Stabilization of BRD4 protein |
Advanced Methodologies and Research Probes Utilizing R Jq 1 Carboxylic Acid
Drug Target Identification Methodologies
Identifying the direct and indirect cellular targets of a small molecule is fundamental to understanding its mechanism of action. (R)-JQ-1 (carboxylic acid) is a versatile scaffold for creating sophisticated probes for comprehensive target identification and interactome mapping.
Photoaffinity Labeling (PAL) with (R)-JQ-1 Derivatives
Photoaffinity labeling (PAL) is a powerful technique to identify direct binding partners of a small molecule within a complex biological system. researchgate.net This method involves chemically modifying the molecule of interest, such as (R)-JQ-1 (carboxylic acid), with a photoreactive group. This group, upon activation with UV light, forms a highly reactive intermediate that covalently crosslinks the probe to any protein in close proximity, primarily its direct binding targets.
Researchers have developed various PAL probes based on the JQ1 scaffold. nih.gov These probes typically incorporate photoreactive moieties like diazirines (DA), benzophenones (BP), or 2-aryl-5-carboxytetrazoles (ACT). nih.govacs.org For example, JQ1-derived probes have been synthesized and tested for their ability to label BET bromodomains, such as BRD4. nih.gov In-gel fluorescence analysis has demonstrated that these probes can successfully label purified BRD4 protein in vitro and in complex cell lysates. acs.org The specificity of this labeling is confirmed through competition assays, where pre-incubation with an excess of the parent compound, (+)-JQ1, prevents the photo-probe from binding to and labeling the target protein. acs.org
However, traditional PAL approaches can be challenging, often suffering from low signal-to-noise ratios and requiring extensive optimization. biorxiv.org
Chemoproteomics for Interactome Mapping
Chemoproteomics combines chemical probes with mass spectrometry to map the interaction network of a drug or small molecule. biorxiv.org Probes derived from (R)-JQ-1 (carboxylic acid) are frequently used in these studies. A common strategy involves attaching an affinity tag, such as biotin (B1667282), to the JQ1 scaffold via the carboxylic acid group. nih.gov This creates a "bait" molecule, like the well-documented JQ1-btn, which can be introduced into cell lysates. nih.gov
The biotinylated probe binds to its targets, primarily the BET family proteins BRD2, BRD3, and BRD4. nih.gov These protein-probe complexes, along with any associated proteins (the interactome), can then be captured and purified using streptavidin-coated beads. nih.govtandfonline.com The enriched proteins are subsequently identified and quantified using mass spectrometry. biorxiv.org
These approaches have successfully identified not only the expected BET protein targets but also a vast network of co-purifying proteins. nih.gov This interactome includes proteins involved in crucial cellular processes like transcriptional regulation (e.g., Mediator complex, RNA polymerase II components) and chromatin remodeling (e.g., BAF complex), providing a deeper understanding of the functional context of BET protein inhibition. biorxiv.org Chemoproteomic studies have also been instrumental in identifying potential off-targets of JQ1, such as HADHA and SRRM2, contributing to a more complete profile of the compound's cellular activity. pnas.orgbiorxiv.org
Small Molecule Photocatalysis for Enhanced Target Identification
A more recent and advanced method for target identification is small molecule photocatalysis. acceledbio.com This technique offers catalytic signal amplification, leading to significantly higher levels of target enrichment compared to traditional PAL methods. researchgate.netpnas.org The strategy decouples the photoreactive warhead (e.g., a diazirine) from the drug molecule. biorxiv.org Instead, the drug, such as (+)-JQ1, is conjugated to a photocatalyst, like an iridium-based complex. biorxiv.orgpnas.org
When this conjugate binds to its target protein (e.g., BRD4), it localizes the photocatalyst. biorxiv.org Upon irradiation with visible light, the photocatalyst repeatedly activates nearby, freely diffusing diazirine-biotin molecules, generating highly reactive carbene intermediates that label proteins in the immediate vicinity of the JQ1-binding event. biorxiv.orgpnas.orgbiorxiv.org This catalytic turnover results in multiple biotin labeling events for a single drug-binding event, dramatically enhancing the signal. acceledbio.com
Studies using a (+)-JQ1-photocatalyst conjugate demonstrated a 20-fold increase in the labeling of its target BRD4 compared to a control protein. biorxiv.orgbiorxiv.org Importantly, a conjugate made with the inactive enantiomer, (-)-JQ1, which does not bind BRD4, showed significantly reduced labeling, confirming that the process is dependent on a specific ligand-protein binding event. biorxiv.orgpnas.org This photocatalytic method has proven successful in identifying BET proteins and known off-targets in live cells, even where traditional PAL probes failed to show significant enrichment. pnas.orgpnas.orgnih.gov
Chemical Genetics and Optogenetics Approaches
Chemical genetics utilizes small molecules to rapidly and reversibly perturb protein function, offering a complementary approach to traditional genetic methods like gene knockout. researchgate.net (+)-JQ1 and its derivatives are prime examples of chemical genetics tools. nih.gov Their high specificity for BET bromodomains allows researchers to study the acute effects of BET protein inhibition, mimicking a rapid, conditional knockdown of these targets to dissect their roles in gene regulation and cellular processes. researchgate.netnih.gov A "bump-and-hole" strategy has further refined this approach, where a bulky "bump" is added to the JQ1 ligand, and a corresponding "hole" is engineered into a specific bromodomain. This creates orthogonal ligand/protein pairs, enabling the selective inhibition of a single BET protein or even a single bromodomain (BD1 or BD2) within a protein, allowing for precise dissection of their individual functions. rsc.orgsci-hub.setandfonline.com
Optogenetics, which uses light to control protein function, has also been applied in conjunction with JQ1. Researchers have explored methods to control neuronal activity with light and have investigated the downstream transcriptional effects, some of which are mediated by epigenetic readers like BET proteins. aacrjournals.org More directly, multifunctional ligands incorporating a JQ1 moiety have been designed to translocate target proteins, such as BRD4, to specific subcellular compartments in response to chemical or light-based triggers, offering spatiotemporal control over protein localization and function. sciety.org
Use of (R)-JQ-1 (Carboxylic Acid) as a Tool for Epigenetic Target Validation
The validation of a protein as a therapeutic target is a critical step in drug discovery. researchgate.net (R)-JQ-1 (carboxylic acid) and its parent compound, (+)-JQ1, have been indispensable tools for validating BET bromodomains as legitimate targets in a host of diseases, particularly cancer. acs.orgthesgc.org By providing a potent and selective means to inhibit BET protein function, these compounds allow researchers to link the inhibition of a specific molecular target (BET bromodomains) to a clear biological outcome or phenotype (e.g., cancer cell death, reduced inflammation). nih.govfrontiersin.org
The discovery that JQ1 could suppress the expression of the MYC oncogene by displacing BRD4 from chromatin was a landmark finding that validated BRD4 as a target in cancers driven by MYC. researchgate.net The widespread availability of JQ1 as an open-access chemical probe has spurred extensive research, cementing the role of BET proteins in oncology and other fields. nih.gov Furthermore, comparing the effects of the active (+)-JQ1 enantiomer with the inactive (R)-(-)-JQ1 enantiomer provides a rigorous control, ensuring that the observed biological effects are due to on-target BET inhibition and not some other, non-specific activity of the chemical scaffold. nih.govnih.gov This process of target validation with a well-characterized chemical probe is essential for building confidence in a therapeutic hypothesis before advancing drug candidates into clinical trials. researchgate.net
Development of Fluorescent and Biotinylated (R)-JQ-1 Probes for Imaging and Affinity Studies
To visualize the subcellular localization of BET proteins and to quantify binding interactions, researchers have derivatized the JQ1 scaffold with fluorescent dyes and biotin tags. The carboxylic acid moiety of (R)-JQ-1 (carboxylic acid) provides a convenient chemical handle for attaching these functional groups. medchemexpress.com
Fluorescent Probes: Fluorescently-tagged JQ1 derivatives, such as JQ1-FITC, are used in various assays. In fluorescence polarization (FP) assays, the binding of a small fluorescent probe to a large protein like BRD4 causes a change in the polarization of emitted light, allowing for the quantitative measurement of binding affinity and the screening of competing, non-labeled inhibitors. nih.govbio-techne.com Fluorescent probes are also used in cellular imaging to visualize the distribution of their targets. For instance, fluorescent JQ1 can be used to observe the nuclear localization of BET proteins. sci-hub.se Other studies have used fluorescent probes like MitoSOX™ Red in conjunction with JQ1 treatment to study downstream cellular effects, such as changes in mitochondrial oxidative stress. mdpi.com
Biotinylated Probes: Biotinylated JQ1 probes (e.g., JQ1-btn) are workhorses for affinity-based studies. nih.govmedchemexpress.com The exceptionally strong and specific interaction between biotin and avidin (B1170675) (or streptavidin) allows for the efficient capture and enrichment of probe-bound proteins. tandfonline.com This is the basis for affinity purification and chemoproteomic experiments as described in section 7.1.2. nih.gov Biotinylated JQ1 has also been used in competitive binding assays like AlphaScreen, where it forms a complex with a tagged bromodomain, and the displacement of the biotinylated probe by a test compound is measured. acs.org These probes have been essential for mapping the genome-wide binding sites of JQ1 and for purifying BET protein complexes to identify interacting partners. nih.govnih.gov
| Probe Type | Example Name/Derivative | Tag | Primary Application(s) | Reference(s) |
| Photoaffinity | JQ1-DA, JQ1-BP, JQ1-ACT | Diazirine, Benzophenone, Aryl-tetrazole | Covalent labeling of direct binding targets for identification. | nih.gov, acs.org |
| Photocatalysis | (+)-JQ1-G2 | Iridium photocatalyst | Catalytic, proximity-based labeling of target and interactome. | pnas.org, biorxiv.org |
| Affinity | JQ1-btn, Biotinylated-JQ1 | Biotin | Chemoproteomics, affinity pull-downs, genome mapping (Chem-map). | nih.gov, medchemexpress.com |
| Fluorescent | JQ1-FITC | Fluorescein (B123965) isothiocyanate (FITC) | Fluorescence polarization assays, cellular imaging. | , bio-techne.com |
| Biotinylated | MR169 | Biotin | Affinity purification for protein analysis. | biorxiv.org |
| Fluorescent | MR202 | TAMRA | In-gel fluorescence assays for protein detection. | biorxiv.org |
Metabolic Studies and Pharmacokinetic Enhancement Strategies for R Jq 1 Carboxylic Acid Analogs
Identification of Major Metabolites in Preclinical Species (e.g., Mouse Liver Microsomes)
Initial metabolic investigations of (+)-JQ1 in preclinical models using mouse liver microsomes (MLMs) were crucial for understanding its biotransformation. These studies identified a complex metabolic profile, with a total of nine distinct metabolites being generated. nih.gov The biotransformations included monohydroxylation, dihydroxylation, de-tert-butylation, and combinations of these pathways, such as monohydroxylation-dehydrogenation. nih.gov
Among these, the most significant metabolic pathway was monohydroxylation, with the primary metabolite, designated M1, accounting for approximately 79% of the total metabolites formed in MLMs. nih.govnih.gov While initial mass spectrometry analysis confirmed M1 as a monohydroxylated variant of JQ1, the precise site of oxidation on the complex thienotriazolodiazepine scaffold was not immediately apparent. nih.govresearchgate.net
Subsequent, more definitive studies combined chemical catalysis with comparative liquid chromatography-mass spectrometry (LC/MS) analysis. nih.govthieme-connect.com These investigations successfully identified the major metabolite as the 2-hydroxymethyl analog of (+)-JQ1, named (+)-JQ1-OH. nih.govacs.orgresearchgate.net This metabolite results from the selective oxidation of the 2-methyl group on the thiophene (B33073) ring, pinpointing this position as the primary metabolic "soft spot" of the molecule. nih.govacs.org
| Metabolite ID | Metabolic Reaction | Relative Abundance in MLM (%) | Structural Identity |
|---|---|---|---|
| M1 | Monohydroxylation | ~79% | (+)-JQ1-OH (Hydroxylation at thiophene 2-methyl group) |
| Multiple Others (M2-M9) | De-tert-butylation, Dihydroxylation, Dehydrogenation | Collectively ~21% | Various structures including dihydroxylated and de-tert-butylated variants |
Characterization of Metabolizing Enzymes (e.g., Cytochrome P450 isoforms)
Identifying the specific enzymes responsible for the metabolism of (R)-JQ-1 analogs is critical for predicting potential drug-drug interactions and understanding inter-species variability. Studies utilizing recombinant human cytochrome P450 (CYP) enzymes, chemical inhibitors, and liver S9 fractions from Cyp3a-null mice have elucidated the key players in JQ1's metabolic clearance. nih.govresearchgate.net
Strategies for Improving Metabolic Stability and In Vivo Half-Life
The identification of the thiophene 2-methyl group as the primary site of metabolic attack has guided rational drug design efforts to improve the stability and half-life of JQ1 analogs. nih.gov
One of the most successful strategies to block the metabolic "soft spot" has been site-specific deuteration. acs.org This approach involves replacing the hydrogen atoms on the metabolically vulnerable methyl group with their heavier isotope, deuterium (B1214612). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a primary kinetic isotope effect that can significantly slow the rate of CYP-mediated oxidation. nih.govacs.org
A trideuterated analog, (+)-JQ1-D, was synthesized where the 2-methyl group on the thiophene ring was replaced with a -CD3 group. nih.govthieme-connect.com In vitro studies confirmed the efficacy of this strategy.
| Compound | Modification | Microsome Source | Half-Life Increase (Fold-Change) |
|---|---|---|---|
| (+)-JQ1-D | Trideuteration of thiophene 2-methyl group | Mouse Liver Microsomes | 1.8 |
| (+)-JQ1-D | Trideuteration of thiophene 2-methyl group | Human Liver Microsomes | 2.8 |
The substantial 1.8-fold and 2.8-fold increases in the metabolic half-life in mouse and human liver microsomes, respectively, demonstrated that deuteration effectively shields the molecule from oxidation without altering its fundamental structure, as deuterium and hydrogen are nearly perfect isosteres. acs.orgresearchgate.netacs.org
Prodrug strategies offer another avenue to enhance the therapeutic application of JQ1 analogs. The (R)-JQ-1 (carboxylic acid) molecule is particularly well-suited for this approach, as the carboxylic acid handle provides a convenient point for chemical conjugation. tocris.com
A prominent application is in the development of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com In this strategy, the JQ1 carboxylic acid is linked, via a chemical linker, to a ligand for an E3 ubiquitin ligase. tocris.com The resulting bifunctional molecule, a PROTAC, brings the target BET protein into proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the BET protein. This catalytic mode of action can lead to a more profound and durable pharmacological effect compared to simple occupancy-driven inhibition. medchemexpress.com
Other advanced prodrug systems include the development of platinum(IV)-based prodrugs that incorporate a JQ1 moiety. colab.ws These complexes are designed to release the active components under specific physiological conditions, potentially targeting cancer cells. Additionally, brush-polymer drug conjugates (BPDs) are being explored to improve the delivery of BET inhibitors that have low metabolic stability, thereby enhancing their efficacy. chemrxiv.org
Isosteric replacement involves substituting a part of a molecule with another group of atoms that have similar physical or chemical properties to enhance its drug-like characteristics. pressbooks.pub Beyond deuteration, other isosteric modifications have been explored to block the metabolic "soft spot" on the JQ1 scaffold.
An early attempt involved replacing the hydrogens on the vulnerable thiophene 2-methyl group with fluorine atoms. acs.org While fluorine is often used to block metabolic oxidation, the resulting fluorinated analogs, (+)-JQ1-F1 and (+)-JQ1-F2, exhibited a significant loss in binding potency to their target, BRDT. nih.govacs.org
| Compound | Modification | BRDT Binding (Kd, nM) | Human Liver Microsome Half-Life (t½, min) |
|---|---|---|---|
| (+)-JQ1 | None | 188 | 49 |
| (+)-JQ1-F1 | Monofluoro-methyl | 722 | 52 |
| (+)-JQ1-F2 | Difluoro-methyl | 3920 | 125 |
Prodrug Approaches
Preclinical Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation Studies
For BET inhibitors, a key pharmacodynamic marker is the downregulation of the c-Myc oncogene. chemrxiv.org However, systemic exposure can lead to on-target toxicities in normal tissues. chemrxiv.org Therefore, PK/PD studies for BET inhibitor prodrugs are often focused on demonstrating enhanced efficacy and an improved safety margin by achieving preferential drug accumulation and release in tumor tissue versus systemic circulation. chemrxiv.org For example, improvements in the PK profile of the BET inhibitor BMS-986158, leading to enhanced exposure, directly correlated with robust anti-tumor activity at lower doses in a preclinical tumor model. nih.gov
Furthermore, the short half-life of JQ1 has been identified as a limiting factor in its development for non-oncology indications, such as male contraception, directly linking a critical PK parameter to the desired PD outcome. pnas.org The strategies outlined above, such as deuteration and prodrug formation, are designed to modulate the PK profile to achieve a more favorable PK/PD relationship, leading to more effective and safer medicines.
Future Research Directions and Academic Translational Perspectives
Design of Next-Generation Selective BET Bromodomain Inhibitors
The initial development of pan-BET inhibitors like (+)-JQ1, which targets the bromodomains of BRD2, BRD3, and BRD4, has been pivotal for validating BET proteins as therapeutic targets. mdpi.com However, this broad activity can lead to on-target toxicities, prompting a shift towards designing more selective inhibitors. Future research is focused on achieving selectivity between different BET family proteins and even between the two distinct bromodomains (BD1 and BD2) within a single BET protein. pnas.orgacs.org
Structure-guided design, leveraging the co-crystal structure of (+)-JQ1 bound to BRD4, is a cornerstone of this effort. nih.gov Researchers are modifying the core thieno-triazolo-1,4-diazepine scaffold to exploit subtle differences in the acetyl-lysine binding pockets of different bromodomains. nih.govacs.org One promising strategy is the creation of bivalent inhibitors, where two JQ1-like pharmacophores are connected by a linker. nih.gov This approach, exemplified by the bivalent probe MT1, aims to achieve enhanced potency and potentially altered selectivity through an avidity effect, by simultaneously engaging two bromodomains. nih.gov
Furthermore, efforts are underway to develop inhibitors with a preference for either BD1 or BD2. pnas.org For instance, DNA-encoded chemical library selections have identified compounds with significant selectivity for the first bromodomain (BD1) of BRD4 and the bromodomain testis-specific protein (BRDT). pnas.org These next-generation inhibitors are crucial for dissecting the specific biological functions of individual bromodomains, which pan-inhibitors like JQ1 cannot achieve. pnas.org The inactive (R)-JQ-1 enantiomer remains a critical tool in these studies to ensure that the activity of new analogs is a result of specific bromodomain inhibition. nih.gov
Development of Multi-Targeting Epigenetic Modulators
To combat the complexity of diseases like cancer, which often involve multiple dysregulated pathways, researchers are developing multi-targeting or dual-inhibitor compounds. This strategy involves creating a single molecule that can modulate two or more distinct targets, potentially leading to synergistic effects and overcoming drug resistance. The JQ1 scaffold is an attractive starting point for designing such agents.
Future work in this area involves the rational design of hybrid molecules that fuse the JQ1 pharmacophore with a pharmacophore for another epigenetic regulator. A prominent example is the development of dual BET and histone deacetylase (HDAC) inhibitors. mdpi.com By inhibiting both the "readers" (BET proteins) and "erasers" (HDACs) of histone acetylation, these dual-modulators aim to achieve a more profound and durable impact on oncogenic gene expression programs. Similarly, the development of dual BET and kinase inhibitors represents another frontier, seeking to simultaneously disrupt epigenetic and signaling pathways that drive cancer progression. mdpi.com
Combination Strategies with Other Therapeutic Modalities in Preclinical Research
While BET inhibitors show promise, preclinical studies consistently indicate that their efficacy is significantly enhanced when used in combination with other therapeutic agents. nih.govresearchgate.net This has led to extensive research into synergistic combinations in various preclinical cancer models. The rationale is to target cancer cells through complementary mechanisms, thereby increasing therapeutic efficacy and potentially reducing the likelihood of resistance.
Synergistic effects have been observed across a wide range of drug classes when combined with JQ1. These include:
HDAC Inhibitors : Combining JQ1 with HDAC inhibitors like Vorinostat (SAHA) or Panobinostat has shown potent synergy in models of pancreatic, breast, and chondrosarcoma cancers, often leading to enhanced apoptosis and cell growth inhibition. researchgate.netaacrjournals.orgtandfonline.comaacrjournals.org
CDK4/6 Inhibitors : In gastric and breast cancer models, JQ1 combined with CDK4/6 inhibitors such as Abemaciclib or Palbociclib enhances cell cycle arrest and induces cellular senescence. nih.govoncotarget.comnih.gov
mTOR Inhibitors : The combination of JQ1 with mTOR inhibitors like Everolimus or Rapamycin has demonstrated synergistic growth inhibition in breast cancer and osteosarcoma models, respectively. tandfonline.comoncotarget.comnih.gov
Standard Chemotherapies : JQ1 has been shown to augment the anti-tumor effects of conventional chemotherapies like Docetaxel in prostate cancer and Gemcitabine in pancreatic cancer. nih.govresearchgate.net
Immunotherapies : In neuroblastoma and triple-negative breast cancer models, JQ1 has been found to improve the therapeutic benefit of anti-PD-1 or anti-PD-L1 antibodies, in part by modulating the tumor microenvironment. mdpi.comaacrjournals.org
These preclinical findings strongly support the continued investigation of JQ1-based combination therapies, providing a foundation for future clinical trials.
Table 1: Preclinical Combination Strategies with JQ1
| Combination Agent | Agent Class | Cancer Model | Observed Synergistic Effect | Reference(s) |
|---|---|---|---|---|
| Vincristine | Anti-microtubule | Neuroblastoma | Induced G2/M cell cycle arrest and apoptosis; suppressed tumor progression. | nih.gov |
| Abemaciclib | CDK4/6 inhibitor | Gastric Carcinoma | Enhanced cell cycle arrest and induced cellular senescence. | nih.govnih.gov |
| Fulvestrant | SERD | Breast Cancer | Resulted in tumor regressions and reduced lung metastases. | oncotarget.comnih.gov |
| Vorinostat (SAHA) | HDAC inhibitor | Pancreatic Ductal Adenocarcinoma, Lacrimal Gland Adenoid Cystic Carcinoma | Reduced tumor growth, induced apoptosis, and increased overall survival. | aacrjournals.orgaacrjournals.org |
| Dasatinib | Kinase inhibitor | Non-Small Cell Lung Cancer | Potent suppression of tumor growth. | aacrjournals.org |
| Panobinostat | HDAC inhibitor | Acute Myeloid Leukemia | Synergistically induced apoptosis and reduced clonogenic survival. | aacrjournals.org |
| Docetaxel | Chemotherapy (Taxane) | Prostate Cancer | Significantly enhanced cell growth inhibition. | nih.gov |
| SP-2509 | LSD1 inhibitor | Prostate Cancer | Synergistic growth inhibition in castration-resistant cells. | nih.gov |
| Rapamycin | mTOR inhibitor | Osteosarcoma | Synergistically inhibited growth and survival in vitro and in vivo. | nih.gov |
| Romidepsin | HDAC inhibitor | Testicular Germ Cell Tumors | Additive effect on apoptosis. | scienceopen.com |
| Anti-PD-1 | Immune Checkpoint Inhibitor | Neuroblastoma | Decreased tumor volume and improved survival. | mdpi.com |
Exploration of Novel E3 Ligases for (R)-JQ-1-Based PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein rather than just inhibiting it. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The JQ-1 carboxylic acid derivative is an indispensable building block for creating BET-targeting PROTACs, as the carboxyl group allows for the attachment of the linker. acs.org
Early and successful JQ1-based PROTACs, such as dBET1 and MZ1, utilized ligands for the well-characterized E3 ligases Cereblon (CRBN) and Von Hippel-Lindau (VHL), respectively. mdpi.commdpi.com These molecules effectively trigger the degradation of BET proteins. mdpi.com However, the human genome encodes over 600 E3 ligases, and relying on only a few limits the therapeutic potential and can lead to resistance. bwise.kr
A major future direction is the exploration and recruitment of novel E3 ligases for PROTAC development. This involves:
Identifying Ligands for New E3 Ligases : Discovering or designing small molecules that can bind to other E3 ligases is a critical first step.
Expanding the PROTAC Toolbox : Researchers have begun to create JQ1-based PROTACs that recruit alternative E3 ligases, including MDM2 and the cellular inhibitor of apoptosis protein 1 (cIAP1). mdpi.combwise.kr For example, the PROTAC A-1874 links JQ1 to a ligand for the MDM2 E3 ligase, demonstrating robust degradation of BRD4. mdpi.com
Tissue-Specific Degradation : Different cell types express different E3 ligases. By developing PROTACs that recruit tissue-specific E3 ligases, it may be possible to achieve targeted protein degradation only in cancer cells, sparing healthy tissues and reducing side effects.
Overcoming Resistance : Cancer cells can develop resistance to CRBN- or VHL-based PROTACs by downregulating these specific ligases. Having a panel of PROTACs that recruit different E3 ligases would provide alternative therapeutic options to overcome such resistance.
The development of heterotrivalent PROTACs that can simultaneously recruit two different E3 ligases is also an emerging area, potentially enhancing degradation efficiency. acs.org
Table 2: JQ1-Based PROTACs and Recruited E3 Ligases
| PROTAC Name | JQ1 Derivative Used | E3 Ligase Recruited | Key Finding | Reference(s) |
|---|---|---|---|---|
| dBET1 | (+)-JQ1 | Cereblon (CRBN) | One of the first PROTACs to directly target BRD4 for degradation. | mdpi.commdpi.com |
| MZ1 | (+)-JQ1 | Von Hippel-Lindau (VHL) | Induces selective degradation of BRD4 over other BET family members at low concentrations. | mdpi.com |
| A-1874 | (+)-JQ1 | MDM2 | Demonstrated robust BRD4 degradation (up to 98%) and improved anticancer efficacy. | mdpi.com |
| CCW 38-3 | (+)-JQ1 | RNF4 | Capable of degrading BRD4 with enhanced specificity over BRD2 and BRD3 compared to JQ1. | rsc.org |
Advancing Chemical Probes for Deeper Biological Understanding
High-quality chemical probes are essential for dissecting complex biological processes. (+)-JQ1 is considered a gold-standard chemical probe due to its potency, selectivity, and cell permeability. nih.govacs.org Critically, its inactive (R)-enantiomer serves as a perfect negative control to confirm that any observed effects are due to on-target engagement. nih.govresearchgate.net
Future research will leverage the JQ1 scaffold to create more sophisticated chemical probes to explore BET protein biology in greater detail. The JQ-1 carboxylic acid derivative is often the starting point for these syntheses. medchemexpress.com Advanced probes include:
Biotinylated Probes : Attaching a biotin (B1667282) tag to JQ1 (e.g., Biotin-JQ1) allows for affinity purification and pull-down experiments. medchemexpress.com These probes can be used to identify the proteins that interact with BET bromodomains in a cellular context, mapping out the BET protein interactome.
Photoaffinity Probes : These probes incorporate a photoreactive group. Upon exposure to UV light, the probe forms a permanent covalent bond with its target protein. This allows for irreversible labeling and easier identification of target proteins from complex biological samples. acs.org
Fluorescent Probes : Conjugating a fluorescent dye to the JQ1 scaffold enables direct visualization of BET protein localization and dynamics within living cells using advanced microscopy techniques.
Click Chemistry Probes : Derivatives like JQ1-TCO or JQ1-alkyne contain functional groups suitable for "click chemistry". medchemexpress.com This allows for the efficient and specific attachment of various tags (biotin, fluorophores) in vitro or even in vivo, providing a versatile platform for biological investigation. medchemexpress.comrsc.org
These advanced chemical tools will be instrumental in answering fundamental questions about the roles of BET proteins in health and disease, beyond what can be learned from simple inhibition. acs.org
Theoretical Frameworks for Predicting (R)-JQ-1 Analog Activity and Degradation Profiles
As the number of JQ1 analogs and derivatives grows, computational and theoretical approaches become increasingly important for rational drug design. These methods can predict the properties of new molecules before they are synthesized, saving time and resources.
Future research in this area will focus on developing and refining predictive models for:
Structure-Activity Relationships (SAR) : Computational modeling and quantitative structure-activity relationship (QSAR) studies are used to understand how specific chemical modifications to the JQ1 scaffold affect its binding affinity and selectivity for different bromodomains. nih.govacs.org These models help guide the design of more potent and selective inhibitors.
Metabolic Stability and Degradation : A significant limitation of (+)-JQ1 for in vivo use is its short half-life due to rapid metabolism. pnas.orgnih.gov Recent studies have identified the primary metabolites of JQ1, such as the hydroxylation of the thiophene (B33073) ring. nih.gov Theoretical models can be developed to predict the metabolic fate of new analogs, allowing chemists to design molecules with improved pharmacokinetic properties by blocking sites of metabolic vulnerability.
PROTAC Efficiency : For JQ1-based PROTACs, computational modeling can help predict the ability of a candidate molecule to form a stable ternary complex between the BET protein and the E3 ligase. The geometry and stability of this complex are critical for efficient protein degradation. These models can help optimize linker length and composition for maximal degradation efficacy.
By integrating these theoretical frameworks into the design-build-test-learn cycle, researchers can accelerate the development of next-generation BET inhibitors and degraders with superior therapeutic profiles.
Q & A
Basic Research Questions
Q. What are the key structural and functional features of (R)-JQ-1 (carboxylic acid) that determine its BET bromodomain inhibitory activity?
- Methodological Answer : The inhibitory activity of (R)-JQ-1 is influenced by its stereochemistry (R-configuration) and the carboxylic acid moiety, which facilitates hydrogen bonding with bromodomain acetyl-lysine binding pockets. Researchers should validate these interactions using molecular docking simulations and surface plasmon resonance (SPR) assays to measure binding kinetics (e.g., KD values). Structural analogs lacking the carboxylic acid group or with altered stereochemistry (e.g., (S)-JQ-1) should be synthesized and tested for comparative activity .
Q. How can researchers ensure the purity and stability of (R)-JQ-1 (carboxylic acid) in experimental workflows?
- Methodological Answer : Purity can be confirmed via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy. Stability testing should include:
- Storage at -80°C in anhydrous DMSO to prevent hydrolysis of the carboxylic acid group .
- Regular mass spectrometry (MS) checks to detect degradation products (e.g., decarboxylation or oxidation byproducts) .
Q. What standard assays are recommended to evaluate the potency of (R)-JQ-1 (carboxylic acid) in cellular models?
- Methodological Answer : Use dose-response assays in BET-dependent cancer cell lines (e.g., MV4-11 leukemia cells) to measure IC50 values. Combine this with Western blotting to assess downstream effects, such as MYC or PD-L1 downregulation. Include a positive control (e.g., (+)-JQ-1) and a vehicle control to normalize results .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC50 values of (R)-JQ-1 (carboxylic acid) across different experimental systems?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., buffer pH, serum concentration, or cell passage number). To address this:
- Standardize assay protocols using guidelines from the Royal Society of Chemistry for reproducibility .
- Perform meta-analyses of published data to identify confounding variables and validate findings using orthogonal methods (e.g., thermal shift assays for target engagement) .
Q. What strategies are effective for incorporating (R)-JQ-1 (carboxylic acid) into PROTACs while preserving its activity?
- Methodological Answer : Link (R)-JQ-1 to E3 ligase ligands (e.g., thalidomide derivatives) via flexible polyethylene glycol (PEG) spacers to minimize steric hindrance. Characterize PROTAC efficiency using:
- Cellular degradation assays (e.g., Western blot for BET protein levels).
- Ternary complex formation analysis via size-exclusion chromatography .
Q. How should researchers design experiments to investigate off-target effects of (R)-JQ-1 (carboxylic acid) in epigenetic studies?
- Methodological Answer :
- Perform kinome-wide profiling or chemoproteomic screens to identify non-BET targets.
- Use CRISPR/Cas9 knockouts of BET proteins to isolate on-target effects.
- Cross-validate findings with transcriptomic or proteomic datasets from public repositories (e.g., GEO or PRIDE) .
Q. What statistical approaches are optimal for analyzing dose-response data in (R)-JQ-1 (carboxylic acid) experiments?
- Methodological Answer :
- Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC50 values.
- Use ANOVA with post-hoc Tukey tests for multi-group comparisons.
- Report confidence intervals and effect sizes to enhance reproducibility, as recommended by Chemistry Education Research and Practice guidelines .
Data Presentation and Reproducibility
Q. How should researchers document the synthesis and characterization of (R)-JQ-1 (carboxylic acid) derivatives for publication?
- Methodological Answer : Include:
- Detailed synthetic procedures with reaction yields and purification methods (e.g., column chromatography gradients).
- NMR (1H, 13C) and HRMS data for structural confirmation.
- Purity thresholds (>95%) validated by HPLC .
Q. What are common pitfalls in interpreting (R)-JQ-1 (carboxylic acid) activity data, and how can they be avoided?
- Methodological Answer :
- Pitfall : Overlooking solvent effects (e.g., DMSO concentration >0.1% may alter cell viability).
- Solution : Use solvent-matched controls and limit DMSO to ≤0.1% .
- Pitfall : Assuming BET inhibition is the sole mechanism of observed phenotypes.
- Solution : Validate with rescue experiments (e.g., overexpression of BET proteins) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
